2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUWZVNQWBASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621179 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94171-11-6 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Prepared by: Gemini Scientific Applications Group
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated deoxybenzoin derivative. While specific research on this exact molecule is limited, this document synthesizes available data and provides expert insights based on its structural class. The guide covers its chemical identity, core physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation with a detailed protocol, and potential applications in research and development based on analogous compounds. Furthermore, it outlines essential safety and handling procedures critical for laboratory practice. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound and its scientific context.
Introduction and Nomenclature
This compound belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethanone core structure. Deoxybenzoins are notable as key synthetic precursors for isoflavones and exhibit a range of biological activities, including antioxidant and antimicrobial properties.[1][2] The subject molecule is distinguished by its specific chlorination pattern: a monochlorinated phenyl ring at the C2 position and a dichlorinated phenyl ring attached to the carbonyl carbon.
This substitution pattern is expected to significantly influence its chemical reactivity and biological profile. The electron-withdrawing nature of the chlorine atoms can affect the electrophilicity of the carbonyl carbon and the overall electronic distribution of the aromatic systems.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 94171-11-6 | [3][4] |
| Molecular Formula | C₁₄H₉Cl₃O | [4] |
| Molecular Weight | 299.58 g/mol | [4] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis and Experimental Protocol
The most logical and established method for synthesizing 1,2-diaryl ethanones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.
Causality of Experimental Design: For the synthesis of this compound, the strategy involves the acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. 1,3-Dichlorobenzene is chosen as the aromatic substrate because the chlorine atoms are meta-directing, which, combined with steric hindrance, favors acylation at the C4 position, leading to the desired 2,4-dichloro-substituted ring on the ketone. Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for this transformation, as it effectively generates the highly electrophilic acylium ion necessary for the reaction to proceed.[6]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Laboratory Protocol
Safety Precaution: This reaction is exothermic, generates corrosive HCl gas, and involves moisture-sensitive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrub system), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Substrate Addition: Add 1,3-dichlorobenzene (1.0 equivalent) to the flask via syringe and cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorophenylacetyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Potential Research Applications
While direct applications of this specific molecule are not documented in peer-reviewed literature, the deoxybenzoin scaffold is a well-established pharmacophore. Structurally similar compounds have been investigated for a variety of biological activities:
-
Antimicrobial and Antifungal Agents: Deoxybenzoin derivatives have shown promising activity against various bacterial and fungal strains.[1] The presence of three chlorine atoms on this molecule may enhance its lipophilicity and potential for membrane disruption, making it a candidate for antimicrobial screening.
-
Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins are known to be powerful antioxidants and inhibitors of the tyrosinase enzyme, suggesting potential applications in cosmetics and treatments for hyperpigmentation.[2] While the subject compound is not phenolic, its core structure is relevant.
-
Precursors for Heterocyclic Synthesis: Deoxybenzoins are valuable intermediates in the synthesis of more complex molecules, particularly isoflavones, which have a wide range of pharmacological properties, including estrogenic effects.[9][10]
-
Agrochemical Intermediates: Structurally related chloro- and bromo-acetophenones are pivotal intermediates in the synthesis of widely used fungicides like Propiconazole and Imazalil.[11] This suggests a potential, though unexplored, role for this compound in agrochemical research.
Safety, Handling, and Storage
As a chlorinated aromatic ketone, this compound should be handled with care, assuming it possesses hazards similar to other compounds in its class.[7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for suitability against chlorinated aromatics).[12]
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Toxicological Profile (Inferred): Chlorinated aromatic compounds can cause irritation to the skin, eyes, and respiratory system.[12] Long-term exposure to some compounds in this class may lead to organ damage.[12] Assume the compound is toxic and handle accordingly.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
References
-
Wei, Y., et al. (2011). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. PubMed. [Link]
-
Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. PubMed. [Link]
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Mathew, S. T., et al. (2019). ESTROGENIC EFFECT OF THREE DEOXYBENZOIN DERIVATIVES. ResearchGate. [Link]
-
NIST. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]
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Leong, C. N., et al. (2010). Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry. [Link]
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PubChem. 2,2-Dichloro-1-(4-chlorophenyl)ethanone. [Link]
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Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
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Ali, I., et al. (2022). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation. ResearchGate. [Link]
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MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]
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Clark, J. (2016). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
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Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]
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JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
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Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
- Google Patents.
-
NIST. Ethanone, 1-(2,4-dichlorophenyl)- IR Spectrum. [Link]
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Alfa Chemical. China 1 2 4 dichlorophenyl ethanone Manufacturers Factory Suppliers. [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
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IPI Global. Safe and efficient handling of chlorinated solvents. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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Chen, Y. L., et al. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. PubMed. [Link]
-
MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
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- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Key Intermediate in Azole Antifungal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the synthesis of potent therapeutic agents often relies on the availability of versatile and strategically functionalized molecular building blocks. 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone stands as a pivotal, yet often unheralded, intermediate in the production of several clinically significant azole antifungal drugs. Its unique polychlorinated diarylethanone structure provides the essential framework for constructing complex heterocyclic systems that are fundamental to the efficacy of these antifungal agents. This technical guide offers a comprehensive exploration of this compound, from its precise chemical identity and physicochemical properties to a detailed examination of its synthesis and its critical role in the development of widely used antimycotic therapies.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
Synonyms:
-
2-(4-Chlorophenyl)-2′,4′-dichloroacetophenone
-
4'-Chlorophenyl-2,4-dichlorobenzyl ketone[1]
CAS Registry Number: 94171-11-6
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for its handling, reaction optimization, and formulation. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₃O | SpectraBase[1] |
| Molecular Weight | 299.58 g/mol | SpectraBase[1] |
| Exact Mass | 297.971898 g/mol | SpectraBase[1] |
| Appearance | Solid (predicted) | Inferred from structure |
| XLogP3 | 5.5 (Predicted) | PubChem (similar structures) |
| Hydrogen Bond Donor Count | 0 | PubChem (similar structures) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (similar structures) |
| Rotatable Bond Count | 2 | PubChem (similar structures) |
Synthesis Protocol: A Mechanistic Approach
The most logical and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the acyl group and the aromatic ring. The overall synthesis can be conceptualized as a two-step process.
Step 1: Synthesis of 2-(4-Chlorophenyl)acetyl Chloride
The precursor acyl chloride is readily prepared from the corresponding carboxylic acid.
-
Reaction: 4-Chlorophenylacetic acid is converted to 2-(4-chlorophenyl)acetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Causality: Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which drives the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Detailed Protocol:
-
To a stirred solution of 4-chlorophenylacetic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of DMF (0.02 equivalents).
-
Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(4-chlorophenyl)acetyl chloride is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This step constitutes the core of the synthesis, forming the target ketone.
-
Reaction: 2-(4-Chlorophenyl)acetyl chloride is reacted with 1,3-dichlorobenzene in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
-
Causality: The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pi system of the 1,3-dichlorobenzene ring. The chlorine atoms on the dichlorobenzene ring are deactivating and ortho-, para-directing. The acylation is expected to occur at the 4-position, para to one chlorine and ortho to the other, due to steric hindrance at the 2-position. A subsequent deprotonation step by the AlCl₄⁻ complex restores the aromaticity of the ring and regenerates the catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.
Detailed Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add 1,3-dichlorobenzene (1.5 equivalents) and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.0 equivalent) in an anhydrous solvent like dichloromethane or nitrobenzene dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or HPLC.
-
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Development: A Gateway to Azole Antifungals
The primary significance of this compound lies in its role as a key precursor for the synthesis of several azole antifungal agents, including econazole and luliconazole.
Econazole Synthesis
In the synthesis of econazole, a related intermediate, 1-(2,4-dichlorophenyl)-2-chloroethanol, is often used. This intermediate can be derived from the reduction of a corresponding chloroacetophenone. The synthesis of econazole involves the alkylation of imidazole with a derivative of this chloroethanol, followed by etherification with p-chlorobenzyl chloride.
Luliconazole Synthesis
The synthesis of the topical antifungal agent luliconazole also utilizes a derivative of a dichlorophenyl ethanone. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate, can be prepared by the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This chiral alcohol is then further elaborated to construct the dithiolane ring and attach the imidazoleacetonitrile side chain, ultimately yielding luliconazole.
Mechanism of Action of Azole Antifungals
The final drug products derived from this intermediate belong to the azole class of antifungals. Their mechanism of action is well-established and involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
-
Enzyme Inhibition: This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Membrane Disruption: By inhibiting ergosterol synthesis, azole antifungals lead to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol. This disrupts the integrity and fluidity of the fungal cell membrane.
-
Fungistatic/Fungicidal Effect: The compromised cell membrane leads to increased permeability, leakage of essential cellular components, and inhibition of fungal growth and replication, resulting in a fungistatic or, at higher concentrations, a fungicidal effect.
Sources
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the molecular structure, formula, and proposed synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, spectroscopic analysis, and potential applications of this compound as a key intermediate in the synthesis of bioactive molecules.
Core Molecular Attributes
This compound is a diaryl ethanone derivative characterized by the presence of three chlorine substituents on its phenyl rings. These structural features significantly influence its reactivity and potential as a precursor in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl₃O | 1[1] |
| Molecular Weight | 299.58 g/mol | 1[1] |
| CAS Number | 94171-11-6 | 1[1] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | Inferred from structure |
| IUPAC Name | This compound | Inferred from structure |
The molecular structure consists of a 2,4-dichlorophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene bridge connected to a 4-chlorophenyl group.
Caption: 2D Molecular Structure of the Compound.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the Friedel-Crafts acylation of chlorobenzene with 2,4-dichlorobenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Chlorobenzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: A solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.
-
Addition of Aryl Component: Following the addition of the acyl chloride, chlorobenzene (1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction Progression: After the complete addition of reagents, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the methylene protons.
-
Aromatic Protons (2,4-dichlorophenyl group): These protons will appear as a set of multiplets in the downfield region (typically δ 7.2-7.8 ppm) due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
-
Aromatic Protons (4-chlorophenyl group): These protons will likely appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm).
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 4.0-4.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of a ketone, is expected around δ 190-200 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 125-145 ppm) will correspond to the carbons of the two phenyl rings. The carbons attached to chlorine atoms will show characteristic shifts.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is anticipated in the aliphatic region, likely around δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region (typically below 800 cm⁻¹).
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 298 (for the most abundant isotopes ³⁵Cl). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster (M, M+2, M+4, M+6).
-
Fragmentation: Key fragmentation pathways are expected to involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The loss of chlorine atoms and fragmentation of the aromatic rings are also anticipated. Common fragments would include the 2,4-dichlorobenzoyl cation and the 4-chlorobenzyl cation.
Applications in Drug Development and Research
Compounds with the diaryl ethanone scaffold are valuable intermediates in the synthesis of various pharmaceuticals. The presence of chloro-substituents can enhance the lipophilicity and metabolic stability of drug candidates.
This class of compounds has been implicated as precursors in the synthesis of antifungal agents. For instance, related chloro-substituted ethanones are known intermediates in the preparation of miconazole and luliconazole.[2][3][4] The structural features of this compound make it a prime candidate for derivatization to explore novel therapeutic agents.
Conclusion
This compound is a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data is sparse in the public domain, its synthesis can be reliably approached through established methods like the Friedel-Crafts acylation. The predicted spectroscopic data provides a solid foundation for its characterization. Its structural similarity to known precursors for antifungal medications underscores its potential as a valuable building block in the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile chemical intermediate.
References
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.[Link]
- Google Patents.Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.[Link]
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A Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6): Synthesis, Analysis, and Pharmaceutical Context
This document provides an in-depth technical examination of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a chlorinated aromatic ketone. While not extensively documented in public literature, its structural motifs are highly relevant in modern pharmaceutical development, particularly as a potential process-related impurity or a key synthetic intermediate. This guide is intended for researchers, process chemists, and quality control specialists engaged in drug discovery and manufacturing. We will explore its logical synthesis, robust analytical characterization methods, and its potential significance within the broader context of active pharmaceutical ingredient (API) development.
Compound Profile and Physicochemical Properties
This compound belongs to the diaryl ketone family. Its structure features a central ethanone bridge connecting a 4-chlorophenyl group and a 2,4-dichlorophenyl group. This high degree of chlorination significantly influences its physicochemical properties, such as solubility, reactivity, and chromatographic behavior.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 94171-11-6 | - |
| Molecular Formula | C₁₄H₉Cl₃O | PubChem CID 13854125 (Computed) |
| Molecular Weight | 315.58 g/mol | PubChem CID 13854125 (Computed) |
| Predicted LogP | 5.2 - 5.5 | ChemSpider, PubChem (Computed) |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1] |
Contextual Significance in Pharmaceutical Synthesis
The true significance of this compound is best understood by examining its structural analogs, which are critical intermediates in the synthesis of widely used antifungal agents. For instance, the synthesis of luliconazole and econazole involves precursors like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, respectively[2][3].
The synthesis of these APIs often involves multi-step processes where precise control of reactants and conditions is paramount. This compound could potentially arise as a process-related impurity. This can occur through cross-coupling of starting materials or the presence of related impurities in the raw materials. For drug development professionals, the ability to synthesize, isolate, and characterize such potential impurities is a regulatory and safety imperative.[4]
Synthetic Pathway: A Mechanistic Approach via Friedel-Crafts Acylation
The most direct and logical method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[5][6]
Mechanism Insight: The reaction proceeds by activating an acyl halide (4-chlorophenylacetyl chloride) with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, leading to the formation of the new carbon-carbon bond.[7][8] Anhydrous conditions are critical, as water would hydrolyze the AlCl₃ catalyst and the acyl chloride, quenching the reaction.
Detailed Experimental Protocol: Synthesis
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Initial Charge: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add 4-chlorophenylacetyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add 1,3-dichlorobenzene (1.5 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Characterization and Quality Control
A robust and validated analytical method is essential for confirming the identity and purity of the synthesized compound, especially in a pharmaceutical setting. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach for analyzing non-volatile, UV-active compounds like this one.[9]
Method Rationale: The high LogP value indicates that the compound is highly non-polar. A C18 stationary phase provides the necessary hydrophobic interactions for good retention. A mobile phase of acetonitrile and water allows for efficient elution, and the aromatic rings provide strong chromophores for sensitive detection via a UV detector.[9]
Protocol: RP-HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for non-polar analytes. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents offering good separation. |
| Gradient | 70% B to 95% B over 10 min | Ensures elution of the highly retained analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 248 nm | Wavelength for optimal response of chlorophenyl moieties.[9] |
| Run Time | 15 minutes | Allows for full elution and column re-equilibration. |
Standard and Sample Preparation:
-
Diluent: Prepare a 70:30 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a concentration within the desired calibration range.
-
Sample Solution (50 µg/mL): Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.
Toxicological and Safety Considerations
No specific toxicological data for CAS 94171-11-6 is publicly available. However, based on its structure as a polychlorinated aromatic compound, prudent laboratory safety practices are essential.
-
General Toxicity: Chlorinated phenols and related compounds are known to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] They can cause irritation to the skin, eyes, and respiratory tract.[12]
-
Systemic Effects: Systemic exposure to some chlorinated organic compounds can lead to more severe health effects, including potential damage to the liver and kidneys.[11][13]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
This compound serves as an excellent case study for a compound of interest in pharmaceutical process development. While not a final API itself, its potential role as a synthetic intermediate or a process-related impurity makes its study critical for ensuring the safety and quality of drug products. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to produce, isolate, and accurately quantify this compound, thereby enabling comprehensive control over complex manufacturing processes.
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An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS No. 94171-11-6), a polychlorinated diaryl ketone of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, describes key analytical characterization techniques, and discusses its potential applications as a pivotal intermediate in the development of pharmaceutical agents. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction
Diaryl ketones represent a critical class of organic compounds, serving as foundational scaffolds and key intermediates in the synthesis of a wide array of functional molecules.[1] Their utility spans materials science, agrochemicals, and most notably, pharmaceutical drug discovery.[2] The specific substitution patterns on the aromatic rings can profoundly influence the biological activity and pharmacokinetic properties of the resulting molecules.[2]
This compound, a member of this class, is a structurally distinct molecule featuring chlorine atoms on both phenyl rings. This substitution pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of antifungal agents and other therapeutic compounds. For instance, the reduction of the ketone functionality in this molecule would yield the corresponding alcohol, a key structural motif found in several active pharmaceutical ingredients. This guide aims to provide a detailed, field-proven perspective on the synthesis, characterization, and application of this important chemical intermediate.
Physicochemical and Structural Information
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 94171-11-6 | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4'-Chlorophenyl-2,4-dichlorobenzyl ketone, 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone | [3][6] |
| Molecular Formula | C₁₄H₉Cl₃O | [3] |
| Molecular Weight | 299.58 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature, typical for diaryl ketones. | N/A |
| InChIKey | QKJIFHFYZXQGIA-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Insights
The most logical and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[7]
Retrosynthetic Rationale
The target molecule can be disconnected at the bond between the carbonyl carbon and the 2,4-dichlorophenyl ring. This retrosynthetic step reveals two primary starting materials: 1,3-dichlorobenzene and a suitable acylating agent derived from 4-chlorophenylacetic acid, namely 4-chlorophenylacetyl chloride.
The choice of reacting 4-chlorophenylacetyl chloride with 1,3-dichlorobenzene is deliberate. Friedel-Crafts acylations are challenging on aromatic rings that are "deactivated" by electron-withdrawing groups, such as chlorine atoms.[8] In 1,3-dichlorobenzene, the position C-4 (para to one chlorine and ortho to the other) is the most activated (or least deactivated) position for electrophilic attack. Attempting the reaction in the reverse manner—acylating chlorobenzene with 2,4-dichlorophenylacetyl chloride—would face similar deactivation challenges.
Proposed Synthesis Workflow
The synthesis can be visualized as a two-stage process: the preparation of the acylating agent followed by the core Friedel-Crafts acylation reaction.
Detailed Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation of deactivated arenes and should be performed by trained personnel with appropriate safety measures.[7][8]
Stage 1: Preparation of 4-Chlorophenylacetyl Chloride
-
To a dry, 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution), add 4-chlorophenylacetic acid (0.1 mol, 17.06 g).
-
Carefully add thionyl chloride (0.15 mol, 11 mL) to the flask.
-
Heat the mixture to reflux gently for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chlorophenylacetyl chloride is used directly in the next step.
Stage 2: Friedel-Crafts Acylation
-
Set up a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.
-
Charge the flask with 1,3-dichlorobenzene (0.3 mol, 44.1 g, 34 mL), which acts as both reactant and solvent.
-
Begin stirring and cool the flask in an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (0.12 mol, 16.0 g). Causality Note: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone, rendering it inactive as a catalyst.[8]
-
Once the AlCl₃ is well-suspended, add the crude 4-chlorophenylacetyl chloride (from Stage 1) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain for 4-6 hours with vigorous stirring.
-
Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This hydrolyzes the aluminum chloride-ketone complex.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), 5% NaHCO₃ solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone, a complex halogenated aromatic ketone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer field-proven insights into its properties, synthesis, and handling. Given the limited publicly available data for this specific compound, this guide also extensively covers its likely precursor, 2',4'-dichloroacetophenone, to provide a thorough understanding of its chemical context.
Introduction and Chemical Identity
2-(4-Chlorophenyl)-2',4'-dichloroacetophenone (CAS Number: 94171-11-6) is a substituted acetophenone derivative with a molecular formula of C₁₄H₉Cl₃O and a molecular weight of 299.60 g/mol .[1] Its structure features a 2',4'-dichlorinated phenyl ring attached to a carbonyl group, which is further substituted at the alpha-position with a 4-chlorophenyl group. This intricate arrangement of chloro-substituents on both aromatic rings suggests its potential utility as a complex intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Due to its specific substitution pattern, it is anticipated to exhibit unique reactivity and biological activity. This compound is intended for research use only and not for diagnostic or therapeutic applications.[1]
Physicochemical Properties: A Comparative Approach
Detailed experimental data on the physical properties of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone are not widely available. However, we can infer its characteristics by examining its immediate precursor, 2',4'-dichloroacetophenone (CAS Number: 2234-16-4). This precursor is a halogenated aromatic ketone that serves as a foundational building block for more complex molecules.[2]
Table 1: Physicochemical Properties of 2',4'-Dichloroacetophenone (CAS: 2234-16-4)
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O | [2][3][4][5] |
| Molecular Weight | 189.04 g/mol | [3][4][5] |
| Appearance | White to off-white or light yellow crystalline solid/powder.[2][4] | [2][4] |
| Melting Point | 33-34 °C | [3][5][6] |
| Boiling Point | 252 °C (at 760 mmHg) | [3] |
| Density | 1.32 g/cm³ | [3] |
| Solubility | Sparingly soluble in water (approx. 200 mg/L); soluble in organic solvents like ethanol and acetone.[2][3] | [2][3] |
| Stability | Stable under normal temperature and pressure.[3] | [3] |
Based on the addition of a 4-chlorophenyl group to the alpha-carbon of 2',4'-dichloroacetophenone, it is reasonable to predict that 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone will be a solid at room temperature with a significantly higher melting point and boiling point, and lower solubility in polar solvents compared to its precursor.
Proposed Synthesis Pathway
The synthesis of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone can be envisioned through a Friedel-Crafts-type alkylation reaction. This well-established method in organic chemistry is a cornerstone for attaching alkyl groups to aromatic rings.[7] In this proposed pathway, 2',4'-dichloroacetophenone would be deprotonated at the alpha-carbon to form an enolate, which then acts as a nucleophile to attack an electrophilic 4-chlorobenzyl halide.
The causality behind this experimental choice lies in the acidity of the alpha-protons of the ketone, which can be selectively removed by a suitable base. The subsequent nucleophilic attack on the benzyl halide is a reliable method for forming carbon-carbon bonds.
Caption: Proposed synthesis of the target compound via alkylation.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone
This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques like NMR and Mass Spectrometry.
Materials:
-
2',4'-Dichloroacetophenone
-
4-Chlorobenzyl chloride
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',4'-dichloroacetophenone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of LDA in THF to the cooled solution of the ketone with constant stirring. The reaction mixture will typically develop a deep color, indicating the formation of the enolate.
-
Alkylation: In a separate flask, prepare a solution of 4-chlorobenzyl chloride in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours.
-
Reaction Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Predicted Spectral Characteristics
Table 2: Predicted Spectral Data for 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the 2',4'-dichlorophenyl ring and the 4-chlorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).- The benzylic proton (CH) will likely be a singlet or a narrowly split multiplet.- The methyl protons of the precursor will be absent. |
| ¹³C NMR | - Aromatic carbons will appear in the range of δ 120-140 ppm.- The carbonyl carbon (C=O) will be downfield, typically δ > 190 ppm.- The benzylic carbon (CH) will be in the aliphatic region. |
| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretch, expected around 1680-1700 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for three chlorine atoms.- Fragmentation patterns would likely involve the loss of the chlorophenyl and dichlorophenyl groups. |
Safety and Handling
Given the lack of specific safety data for 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone, it is imperative to handle this compound with the utmost care, assuming it to be at least as hazardous as its precursor, 2',4'-dichloroacetophenone.
GHS Hazard Information for 2',4'-Dichloroacetophenone (CAS: 2234-16-4):
-
Hazard Statements: Harmful if swallowed (H302) and causes serious eye damage (H318).[2][5] It may also cause skin and respiratory irritation.[8]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection (P280).[2][5]
-
Wash skin thoroughly after handling.[9]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2][5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2-(4-Chlorophenyl)-2',4'-dichloroacetophenone is a complex molecule with potential applications in synthetic chemistry. While direct experimental data is scarce, this guide provides a robust framework for its understanding, synthesis, and safe handling by leveraging data from its precursor and established chemical principles. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to begin their work with this compound. As with any research chemical, all handling and synthesis should be conducted by trained professionals with appropriate safety measures in place.
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2,4'-Dichloroacetophenone. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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2',4'-DICHLOROACETOPHENONE SAFETY DATA SHEET. (n.d.). Sdfine. Retrieved January 18, 2026, from [Link]
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Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 18, 2026, from [Link]
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Unraveling the Mechanistic Landscape of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Technical Guide for Drug Discovery Professionals
Preamble: Charting a Course Through Inferred Mechanisms
In the dynamic arena of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a compound whose specific mechanism of action is not yet extensively delineated in publicly available literature. However, by dissecting its structural motifs and drawing parallels with well-characterized analogous compounds, we can construct a robust, evidence-based hypothesis regarding its potential biological activities. This document serves as a technical primer for researchers, offering a structured exploration of its likely molecular targets and signaling pathways, thereby providing a foundational framework for future empirical investigation.
Our analysis points towards two primary, and potentially interconnected, mechanistic avenues for this compound: a role as an antifungal agent and as a modulator of neuroinflammatory pathways . This guide will delve into the scientific underpinnings of these hypotheses, supported by data from closely related molecules.
Part 1: The Antifungal Hypothesis - A Legacy of Azole Precursors
The core structure of this compound is a significant pharmacophore found in several established antifungal drugs. Specifically, the 1-(2,4-dichlorophenyl)ethanone moiety is a critical intermediate in the synthesis of potent azole antifungals.
Structural Analogy to Azole Antifungal Precursors
Compounds such as 2-bromo-1-(2,4-dichlorophenyl)ethanone and 2-chloro-1-(2,4-dichlorophenyl)ethanone are well-documented precursors for the synthesis of antifungal agents like Luliconazole, Propiconazole, Imazalil, and Azaconazole[1][2]. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability, impaired fungal growth, and ultimately, cell death.
The structural similarity of this compound to these precursors strongly suggests that it may act as a substrate or inhibitor of fungal CYP51. The presence of the dichlorophenyl ring is a key feature for binding within the active site of this enzyme.
Proposed Antifungal Mechanism of Action
Based on the evidence from its structural analogs, we propose the following mechanism of action for the antifungal activity of this compound:
-
Inhibition of Lanosterol 14α-Demethylase (CYP51): The compound is hypothesized to bind to the active site of fungal CYP51, preventing the demethylation of lanosterol.
-
Disruption of Ergosterol Biosynthesis: The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.
-
Compromised Cell Membrane Integrity: The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its normal function.
-
Inhibition of Fungal Growth: The compromised cell membrane and accumulation of toxic intermediates lead to the cessation of fungal growth and proliferation.
Experimental Workflow for Validating Antifungal Activity
Caption: Workflow for the validation of antifungal activity and mechanism.
Part 2: The Neuroinflammatory Modulator Hypothesis - Insights from a Pyrazole Derivative
A compelling piece of evidence for an alternative or additional mechanism of action comes from the study of a more complex, yet structurally related, compound: 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO)[3]. This molecule, which incorporates the 1-(2,4-dichlorophenyl) and a 5-(4-chlorophenyl) moiety, has demonstrated significant anti-inflammatory properties in microglial cells and has shown neuroprotective effects in a mouse model of Parkinson's disease[3].
Link to Cannabinoid Receptor Modulation
CDMPO is an analog of Rimonabant, a known antagonist of the cannabinoid receptor type 1 (CB1)[3]. While CDMPO itself was found to have anti-inflammatory effects, the study highlights that compounds with this core structure can interact with key signaling pathways in the central nervous system. The anti-inflammatory effects observed with CDMPO in LPS-stimulated microglial cells included a significant reduction in nitric oxide (NO) production and the release of proinflammatory cytokines and prostaglandin E2 (PGE2)[3].
Proposed Neuroinflammatory Mechanism of Action
Extrapolating from the findings on CDMPO, we can hypothesize a potential neuroinflammatory mechanism for this compound:
-
Modulation of Microglial Activation: The compound may suppress the activation of microglia, the primary immune cells of the central nervous system.
-
Inhibition of Pro-inflammatory Mediators: It could inhibit the production and release of key inflammatory molecules such as nitric oxide, TNF-α, IL-1β, and prostaglandins.
-
Interaction with Cannabinoid Receptors: While speculative, the compound might exhibit activity at cannabinoid receptors (CB1 or CB2), which are known to play a crucial role in regulating neuroinflammation.
Signaling Pathway in Microglial Activation and Potential Inhibition
Caption: Hypothesized inhibition of the TLR4-NF-kB pathway in microglia.
Part 3: Ancillary and Related Activities
The broader chemical class of 2-phenylacetophenones, to which the subject compound belongs, has been associated with other biological activities that warrant consideration.
Efflux Pump Inhibition
2-Phenylacetophenone has been shown to possess broad-spectrum efflux pump inhibition activity[4][5]. Bacterial efflux pumps are a significant mechanism of antibiotic resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics. This suggests that this compound could be investigated as a potential adjuvant in combination with antibiotics to combat resistant bacterial infections.
Cytotoxicity and DNA Interaction
Some reports suggest that 2-phenylacetophenone may exhibit cytotoxicity and could potentially interact with DNA[6]. While the exact mechanism is not fully elucidated, it is proposed that it may bind to fatty acids in the cell membrane, leading to permeabilization, and also react with hydroxyl groups on DNA[6]. These potential off-target effects should be carefully evaluated in any drug development program.
Conclusion and Future Directions
The available evidence from structurally related compounds allows for the formulation of a compelling, albeit inferential, mechanistic hypothesis for this compound. The data strongly suggests primary activities as an antifungal agent targeting ergosterol biosynthesis and as a neuroinflammatory modulator potentially acting on microglial activation pathways.
To move beyond hypothesis, a structured experimental approach is essential. The following steps are recommended for a comprehensive investigation:
-
In Vitro Antifungal and Antibacterial Screening: Initial screening against a panel of pathogenic fungi and bacteria to determine the minimum inhibitory concentrations (MICs).
-
Mechanism of Action Studies (Antifungal): If antifungal activity is confirmed, proceed with ergosterol quantification assays and direct enzymatic assays on fungal CYP51.
-
Neuroinflammatory Assays: Utilize in vitro models, such as LPS-stimulated microglial cell lines (e.g., BV2), to assess the compound's ability to suppress the production of inflammatory mediators.
-
Cytotoxicity and Safety Profiling: Early assessment of cytotoxicity against mammalian cell lines is crucial to determine a potential therapeutic window.
-
In Vivo Efficacy Studies: Based on the strength of the in vitro data, progression to relevant animal models of fungal infection or neuroinflammation would be the logical next step.
This technical guide provides a foundational roadmap for the scientific community to embark on the systematic evaluation of this compound, a compound with promising, yet unexplored, therapeutic potential.
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A Technical Guide to the Potential Applications of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Introduction
In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. The compound 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, with the CAS Number 94171-11-6, represents a halogenated diarylethanone structure poised for significant investigation.[1] While direct research on this specific molecule is not extensively published, its structural motifs are prevalent in a variety of biologically active compounds. The presence of multiple chlorine atoms on the phenyl rings and a reactive ketone functional group suggests a rich potential for derivatization and application in pharmaceuticals and agrochemicals.
This technical guide serves as an in-depth exploration of the potential applications of this compound. Drawing upon established chemical principles and the known activities of structurally analogous compounds, this document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and most promising avenues for investigation. We will delve into detailed experimental protocols and workflows designed to unlock the latent potential of this versatile chemical entity.
Synthesis and Characterization
The synthesis of this compound can be approached through several established methodologies for the formation of α-aryl ketones. A primary and efficient route is the Friedel-Crafts acylation.
A plausible synthetic pathway involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.
Caption: Key reactivity and derivatization pathways.
Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a critical transformation. Asymmetric reduction can yield chiral alcohols, which are valuable intermediates in the synthesis of antifungal agents like Luliconazole and Miconazole. [2]This can be achieved through chemical methods using chiral reducing agents or, more efficiently and selectively, through biocatalysis with ketoreductase enzymes. [3][2]
α-Functionalization
The α-carbon to the ketone is activated and can undergo various reactions. Halogenation, particularly bromination, at this position creates a reactive intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone, which is a known precursor for several azole fungicides like Propiconazole, Imazalil, and Azaconazole. [4]α-Hydroxylation is another possibility, leading to α-hydroxy ketones, which are common motifs in natural products and pharmaceuticals. [5]
Condensation Reactions
The ketone can participate in condensation reactions, such as the aldol condensation with aromatic aldehydes, to form chalcone-like structures. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer properties. [6]
Potential Applications
Based on the known biological activities of structurally similar compounds, this compound and its derivatives are prime candidates for investigation in several key areas.
Antifungal Agents
Rationale: The 2,4-dichlorophenyl and 4-chlorophenyl moieties are present in numerous commercial antifungal drugs. The structurally related 2-chloro-1-(2,4-dichlorophenyl) ethanone is a direct precursor to the chiral alcohol intermediate used in the synthesis of Luliconazole and Miconazole. [2]Derivatives incorporating heterocyclic rings like imidazoles and triazoles are particularly promising as antifungal agents. [7] Proposed Derivatives for Investigation:
-
(S)-2-chloro-1-(2,4-dichlorophenyl) ethanol: Synthesized via asymmetric reduction of the parent compound, this is a key chiral intermediate. [3][2]* Imidazole and Triazole Derivatives: Synthesized from the α-bromo intermediate, these compounds would mimic the structure of azole antifungals.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains: A panel of clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and dermatophytes like Trichophyton rubrum, should be used.
-
Culture Preparation: Fungi are cultured on appropriate media (e.g., Potato Dextrose Agar) to obtain sufficient growth for testing. [8]3. Broth Microdilution Assay:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of fungal spores or yeast cells.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species).
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
Data Analysis: Compare the MIC values of the novel derivatives to established antifungal drugs like Fluconazole or Miconazole.
Herbicidal Agents
Rationale: Aryl ketones and their derivatives, particularly those with chloro-substituents, have been investigated as herbicides. [9]Some act by inhibiting enzymes in plant biochemical pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). [9][10]The 2,4-dichlorophenyl group is a common feature in herbicides like 2,4-D, which acts as a synthetic auxin. [11] Proposed Derivatives for Investigation:
-
Oxadiazole and Triazole Derivatives: These heterocyclic moieties are often found in potent herbicides.
-
Morpholine Derivatives: Novel 2,4-dichlorobenzene-3-morpholine derivatives have shown promise as HPPD inhibitors. [10] Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay
-
Plant Species: A selection of broadleaf weeds (e.g., Abutilon theophrasti) and grasses should be used.
-
Compound Application:
-
Pre-emergence: Apply the test compounds to the soil surface of pots sown with weed seeds.
-
Post-emergence: Spray the compounds onto young, actively growing weed seedlings.
-
-
Greenhouse Conditions: Maintain the treated plants in a controlled greenhouse environment.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating plant injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: Determine the effective dose (ED) values and compare them to a commercial herbicide standard.
Pharmaceutical Scaffolds and Intermediates
Rationale: The diarylethanone core is a versatile scaffold in medicinal chemistry. The 4-chlorophenyl and 2,4-dichlorophenyl groups are found in drugs targeting a range of conditions. For instance, derivatives have been explored as cannabinoid-1 receptor (CB1R) inverse agonists for obesity treatment and as selective CB2 receptor agonists for inflammatory pain. [12][13]The parent compound can also serve as a key intermediate for more complex molecules. [14][15] Proposed Areas of Investigation:
-
Kinase Inhibitors: Diaryl urea derivatives, which can be synthesized from related precursors, are known kinase inhibitors with anticancer activity. [16]* Antibacterial Agents: Certain chlorophenyl-containing compounds have shown specific activity against anaerobic bacteria. [17]* Anticoagulants: The 4-chlorophenyl group is a pharmacophore in some Factor Xa inhibitors. [18] Experimental Protocol: General Workflow for Target-Based Screening
Caption: A general workflow for screening new chemical entities.
-
Library Synthesis: Synthesize a focused library of derivatives based on the parent compound.
-
Primary Assay: Screen the library against a specific biological target (e.g., a kinase, receptor, or enzyme) in a high-throughput format.
-
Hit Confirmation and Potency: Confirm the activity of initial "hits" and determine their potency (IC₅₀ or EC₅₀ values).
-
Selectivity and Off-Target Effects: Test potent compounds against a panel of related targets to assess their selectivity.
-
In Vitro ADMET: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates in vitro.
Conclusion
While this compound is not yet a widely studied compound, its structural features strongly suggest a high potential for development in several key areas of chemical and biological sciences. Its utility as a precursor for chiral intermediates makes it particularly attractive for the synthesis of antifungal agents. Furthermore, the versatility of its diarylethanone core opens up extensive possibilities for creating novel derivatives with potential applications as herbicides and various classes of pharmaceuticals. The experimental frameworks provided in this guide offer a clear path for researchers to systematically explore and validate these potential applications, paving the way for the discovery of new and effective chemical entities.
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Characterization, and Application in Antifungal Drug Development
Introduction
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a halogenated aromatic ketone that holds significant importance as a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural architecture, featuring a dichlorinated phenyl ring linked to a chlorophenyl ethanone moiety, makes it a versatile building block for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and the critical role of this compound in the development of potent antifungal agents. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights. While direct experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource.
Synthesis of this compound
The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Plausible Synthetic Route: Friedel-Crafts Acylation
A logical and efficient synthetic pathway involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the dichlorinated aromatic ring.
Reaction Scheme:
Caption: Plausible synthetic route via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
The following is a detailed, step-by-step methodology for the synthesis of this compound based on established Friedel-Crafts acylation protocols for similar substrates.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dichlorobenzene | 147.00 | (to be calculated) | (to be calculated) |
| 4-Chlorophenylacetyl chloride | 189.04 | (to be calculated) | (to be calculated) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (to be calculated) | (to be calculated) |
| Dichloromethane (DCM), anhydrous | - | (to be calculated) | - |
| Hydrochloric Acid (HCl), concentrated | - | (to be calculated) | - |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | - | (to be calculated) | - |
| Brine, saturated | - | (to be calculated) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | (to be calculated) | - |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube) to maintain an anhydrous atmosphere. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
-
Addition of Lewis Acid and Solvent: Anhydrous aluminum chloride is added to the reaction flask, followed by anhydrous dichloromethane. The suspension is stirred and cooled to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: 4-Chlorophenylacetyl chloride, dissolved in a minimal amount of anhydrous dichloromethane, is added to the dropping funnel and then introduced dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: 1,3-Dichlorobenzene is added dropwise to the reaction mixture at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉Cl₃O |
| Molecular Weight | 299.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated in the range of 70-90 °C |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. |
Spectroscopic Analysis (Predicted)
The following are the expected spectroscopic characteristics for this compound, based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons (8H): Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 2,4-dichlorophenyl ring will likely appear as a set of coupled multiplets, while the protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system (two doublets).
-
Methylene Protons (2H): A singlet in the region of δ 4.2-4.5 ppm, corresponding to the -CH₂- group adjacent to the carbonyl and the 4-chlorophenyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm. The carbons bearing chlorine atoms will be deshielded.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 45-50 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-Cl Stretch: Strong to medium absorption bands in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms. The expected m/z values for the major isotopic peaks will be around 298, 300, and 302.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of a chlorophenylmethyl radical or a dichlorobenzoyl radical, as well as the loss of chlorine atoms.
Application in Antifungal Drug Development
The primary and most significant application of this compound is its role as a key precursor in the synthesis of azole antifungal drugs, most notably miconazole and econazole.
Synthesis of Miconazole from this compound
The conversion of this compound to miconazole involves a multi-step synthetic sequence. A generalized workflow is presented below.
Workflow for Miconazole Synthesis:
Caption: Generalized synthetic workflow from the title compound to Miconazole.
Mechanism of Action of Azole Antifungals
The final products derived from this compound, such as miconazole, are potent antifungal agents that belong to the azole class. Their mechanism of action is well-established and involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Signaling Pathway Inhibition:
Azole antifungals target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Ergosterol Biosynthesis Inhibition Pathway:
Caption: Mechanism of action of Miconazole, inhibiting ergosterol biosynthesis.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.
Conclusion
This compound is a compound of significant interest in medicinal and agricultural chemistry, primarily serving as a crucial intermediate for the synthesis of azole-based antifungal agents. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis via Friedel-Crafts acylation is a well-understood and plausible route. Its physicochemical and spectroscopic properties can be reliably inferred from its structure and comparison with related compounds. The true value of this molecule lies in its role as a foundational building block, enabling the efficient production of life-saving antifungal medications. This technical guide provides a comprehensive framework for understanding the synthesis, characterization, and application of this compound, empowering researchers and scientists in their drug discovery and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94171-11-6, this compound. Retrieved from [Link].
- Google Patents (2010). CN101863832A - Method for producing miconazole nitrate on industrialized basis.
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 55(2), 229–281. [Link].
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Sawyer, J. S. (2006). Friedel–Crafts Acylation. In Organic Reactions (pp. 1-10). John Wiley & Sons, Inc. [Link].
- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today (Barcelona, Spain : 1968), 20(6), 325–349.
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link].
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NIST Chemistry WebBook. Data from the NIST Standard Reference Database 69. National Institute of Standards and Technology, Gaithersburg, MD. Retrieved from [Link].
-
Zhang, Y., & Li, S. (2020). Azole antifungals: A review of their mechanism of action, clinical applications, and resistance. Journal of Fungi, 6(4), 269. [Link].
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from related compounds and established chemical principles to offer insights into its discovery, synthesis, chemical properties, and potential applications, particularly for researchers and professionals in drug development and agrochemical synthesis.
Introduction and Chemical Identity
This compound belongs to the family of deoxybenzoins, characterized by a 1,2-diphenylethanone backbone. The presence of three chlorine atoms on the phenyl rings significantly influences its reactivity and potential biological activity.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4'-Chlorophenyl-2,4-dichlorobenzyl ketone | [1] |
| CAS Number | 94171-11-6 | - |
| Molecular Formula | C₁₄H₉Cl₃O | [1] |
| Molecular Weight | 299.58 g/mol | [1] |
| InChI | InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | [1] |
| InChIKey | QKJIFHFYZXQGIA-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | - |
Plausible Pathway to Discovery and Synthesis: The Friedel-Crafts Acylation
The logical retrosynthetic analysis points to the reaction between 1,3-dichlorobenzene and 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (4-chlorophenylacetyl chloride) to form a highly electrophilic acylium ion. This is the rate-determining step.
-
Electrophilic Attack: The electron-rich aromatic ring (1,3-dichlorobenzene) attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Figure 1: Conceptual workflow of the Friedel-Crafts acylation for the synthesis of the target molecule.
Experimental Protocol: A Proposed Synthesis
The following protocol is a generalized procedure for the Friedel-Crafts acylation, adapted for the synthesis of this compound.
Materials:
-
1,3-Dichlorobenzene
-
4-Chlorophenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane.
-
Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Acyl Chloride Addition: Add 4-chlorophenylacetyl chloride dropwise to the stirred suspension of aluminum chloride in dichloromethane. The formation of the acylium ion complex is often accompanied by a color change.
-
Aromatic Substrate Addition: To this mixture, add 1,3-dichlorobenzene dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group. Multiple signals in the aromatic region corresponding to the protons on the two substituted phenyl rings. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region. Signals for the methylene carbon (-CH₂-). Multiple signals in the aromatic region for the carbons of the phenyl rings, including those bonded to chlorine atoms. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group. |
Significance and Potential Applications
The true value of this compound lies in its potential as a versatile synthetic intermediate. The presence of the ketone functional group and the activated methylene group allows for a wide range of chemical transformations.
Precursor to Chiral Alcohols and Antifungal Agents
A significant application of related α-haloketones is in the synthesis of chiral alcohols, which are crucial building blocks for many pharmaceuticals. For instance, the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone yields (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of the imidazole antifungal drug, luliconazole.[3] This suggests that this compound could be a precursor for novel antifungal agents.
The reduction of the ketone to a secondary alcohol introduces a chiral center, opening the door to stereoselective synthesis of biologically active molecules.
Figure 2: Synthetic utility of the target compound as a precursor to chiral alcohols and potentially bioactive molecules.
Intermediate in Agrochemical Synthesis
The chlorinated phenyl rings are common motifs in agrochemicals. For example, 2-bromo-1-(2,4-dichlorophenyl)ethanone is a known intermediate for the synthesis of fungicides like propiconazole and imazalil.[4] This suggests that this compound could also serve as a valuable building block in the development of new pesticides and herbicides.
Conclusion and Future Perspectives
This compound, while not extensively documented, represents a molecule of significant synthetic potential. Its logical synthesis via Friedel-Crafts acylation makes it an accessible intermediate. The true value of this compound likely lies in its role as a precursor to more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The exploration of its reduction to chiral alcohols and subsequent derivatization could lead to the discovery of novel bioactive compounds. Further research into the specific synthesis, characterization, and reaction chemistry of this molecule is warranted to fully unlock its potential in organic synthesis.
References
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-
Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]
-
SpectraBase. 4'-Chlorophenyl-2,4-dichlorobenzyl ketone - Optional[MS (GC)] - Spectrum. [Link]
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YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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PubChem. 1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses - Patent US-11401257-B2. [Link]
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PubChem. 2,2-Dichloro-1-(4-chlorophenyl)ethanone. [Link]
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Jim Clark. Friedel-Crafts acylation of benzene. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation
Introduction: The Significance of Diaryl Ketones in Modern Chemistry
The diaryl ketone motif is a cornerstone in medicinal chemistry and materials science. The specific compound, 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, represents a scaffold with potential applications stemming from its unique electronic and steric properties conferred by the chlorine substituents. Such halogenated aromatic ketones are often precursors to a wide array of more complex molecules, including antifungal agents and other biologically active compounds.[1] The synthesis of this target molecule is efficiently achieved through the venerable Friedel-Crafts acylation, a powerful C-C bond-forming reaction first reported in 1877.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the electrophilic aromatic substitution of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride, catalyzed by a strong Lewis acid, anhydrous aluminum chloride (AlCl₃).[3]
Overall Reaction:
The mechanism of the Friedel-Crafts acylation is a well-established process.[3] Initially, the Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion. This acylium ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. A subsequent deprotonation of the resulting arenium ion by the [AlCl₄]⁻ complex restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final ketone product.
Mechanism Visualization:
Caption: Mechanism of Friedel-Crafts Acylation.
A Note on Regioselectivity: The two chlorine atoms on the 1,3-dichlorobenzene ring are deactivating, ortho-para directing groups. Acylation is expected to occur at the position that is para to one chlorine and ortho to the other (C4 position), which is the most activated position due to the combined directing effects and is sterically accessible. This leads to the formation of the 2,4-dichloro-substituted product as the major isomer.[4]
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried before use as aluminum chloride reacts violently with water.[5]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 14.7 g (10.6 mL) | 0.10 | Substrate |
| 4-Chlorophenylacetyl chloride | C₈H₆Cl₂O | 189.04 | 20.8 g | 0.11 | Acylating Agent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.0 g | 0.12 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous Solvent |
| Crushed Ice | H₂O | 18.02 | 200 g | - | For Quenching |
| Concentrated HCl | HCl | 36.46 | 50 mL | - | For Work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | For Washing |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 100 mL | - | For Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Drying Agent |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) followed by the careful addition of anhydrous aluminum chloride (16.0 g). Stir the resulting suspension.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Substrate Addition: In the addition funnel, prepare a solution of 1,3-dichlorobenzene (14.7 g) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Acylating Agent Addition: Prepare a solution of 4-chlorophenylacetyl chloride (20.8 g) in 25 mL of anhydrous dichloromethane in the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[2]
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.2-7.8 ppm. A singlet for the methylene (-CH₂-) protons around δ 4.2-4.5 ppm. The integration of the peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | A peak for the carbonyl carbon in the range of δ 190-200 ppm.[6] A peak for the methylene carbon. Multiple peaks in the aromatic region (δ 120-140 ppm). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aromatic ketone, typically in the range of 1680-1700 cm⁻¹.[7] C-Cl stretching bands in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with M, M+2, M+4, and M+6 peaks.[8][9] |
Safety Precautions and Waste Disposal
Safety:
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas.[5][10][11] It can cause severe skin and eye burns. Handle in a dry environment and wear appropriate PPE.[12][13]
-
4-Chlorophenylacetyl chloride: Corrosive and causes severe skin burns and eye damage.[14][15][16] It may cause an allergic skin reaction.[17][18]
-
1,3-Dichlorobenzene: Harmful if swallowed and toxic to aquatic life.[19][20][21]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated waste container.
-
Aqueous waste should be neutralized before disposal.
-
Follow all local and institutional guidelines for chemical waste disposal.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via Friedel-Crafts acylation. By carefully following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable diaryl ketone for further investigation in various fields of chemical and pharmaceutical sciences.
References
-
PrepChem. (n.d.). Synthesis of p-chlorophenylacetyl chloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
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Materion. (2024, April 19). Safety Data Sheet - Aluminum chloride (AlCl3). Retrieved from [Link]
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CPAChem. (2022, September 30). Safety data sheet - 1,3-dichlorobenzene. Retrieved from [Link]
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Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Retrieved from [Link]
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Loba Chemie. (2018, December 28). 4-CHLOROPHENYLACETYL CHLORIDE MSDS. Retrieved from [Link]
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Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Loba Chemie. (2016, May 26). 1,3-DICHLOROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). Retrieved from [Link]
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NIH. (2021, January 28). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorophenylacetyl chloride. Retrieved from [Link]
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Canada.ca. (n.d.). Fact sheet: 1,3-dichlorobenzene. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dichloro-5-fluoro-benzophenone. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). US5210343A - Process for the preparation of p-dichlorobenzene.
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SpectraBase. (n.d.). 2-BROMO-5-FLUORO-2',5'-DICHLORO-BENZOPHENONE. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles. Retrieved from [Link]
-
University of Liverpool. (2020, July 29). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Retrieved from [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
-
YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
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- 21. lobachemie.com [lobachemie.com]
Application Note & Protocols: Enzymatic Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone Analogs
Abstract
The stereoselective synthesis of chiral alcohols derived from α-substituted prochiral ketones is a critical step in the development of numerous active pharmaceutical ingredients (APIs). Specifically, analogs of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone represent a class of intermediates whose corresponding chiral halohydrins are valuable building blocks. Traditional chemical reduction methods for these ketones often suffer from low enantioselectivity, harsh reaction conditions, and the use of hazardous reagents. This application note provides a comprehensive guide to the enzymatic synthesis of these target molecules using ketoreductases (KREDs). We detail a robust framework encompassing enzyme selection, reaction optimization, and detailed analytical protocols to ensure high conversion and excellent enantiomeric excess (ee). The methodologies presented are designed to be scalable, environmentally benign, and economically viable, aligning with the principles of green chemistry.[1][2]
Introduction: The Biocatalytic Advantage
The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in medicinal chemistry.[3][4][5] The resulting chiral halohydrins are versatile synthons, particularly for antifungal agents and other complex molecules.[6][7][8] While chemical methods using chiral catalysts exist, they often require expensive transition metals and stringent anhydrous conditions.[8]
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a compelling alternative.[9] Ketoreductases (KREDs), a class of oxidoreductase enzymes, have emerged as powerful tools for this purpose due to their:
-
Exceptional Enantioselectivity: KREDs can distinguish between the two faces of a prochiral ketone, often yielding products with >99% ee.[6][10]
-
High Specificity: They operate on the target functional group without affecting other sensitive moieties in the molecule.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems at or near ambient temperature and neutral pH, preserving fragile functional groups and reducing energy consumption.[11]
-
Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes significantly reduce the environmental impact compared to heavy-metal catalysts and organic solvents.[1]
This guide focuses on leveraging these advantages for the synthesis of this compound analogs.
The Enzymatic Workflow: From Selection to Product
The successful implementation of an enzymatic synthesis relies on a systematic approach. The workflow involves selecting a suitable biocatalyst, optimizing the reaction conditions for performance, and validating the outcome with rigorous analytical methods.
Caption: General Workflow for Enzymatic Synthesis.
Enzyme Selection and Screening
The choice of ketoreductase is the most critical parameter for success. Commercially available KRED libraries offer a diverse panel of enzymes with varying substrate specificities and stereopreferences (i.e., producing the (R)- or (S)-alcohol).
Rationale: Screening a library is essential because KRED activity and selectivity are highly substrate-dependent. An enzyme that works well for one ketone may be inactive on a closely related analog. A primary screen quickly identifies "hit" enzymes that can be carried forward for optimization.
Protocol 3.1: High-Throughput KRED Screening
Materials:
-
96-well microtiter plates (2 mL deep-well)
-
KRED screening library (e.g., from Codexis, Almac, or other suppliers)
-
Substrate: this compound
-
Cofactor: NADP⁺ or NAD⁺
-
Cofactor Regeneration System: Glucose and Glucose Dehydrogenase (GDH)
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0
-
Co-solvent: Isopropanol (IPA) or Dimethyl sulfoxide (DMSO)
-
Quenching/Extraction Solvent: Ethyl acetate containing an internal standard (e.g., undecane)
Procedure:
-
Prepare Master Mix: In the KPi buffer, prepare a master mix containing glucose (1.1 eq), NAD(P)⁺ (0.01 eq), and GDH (e.g., 1 mg/mL).
-
Prepare Substrate Stock: Dissolve the ketone substrate in a minimal amount of co-solvent (e.g., IPA or DMSO) to create a concentrated stock solution (e.g., 200 mg/mL).
-
Aliquot Reagents:
-
To each well of the 96-well plate, add 880 µL of the Master Mix.
-
Add 10 µL of the substrate stock solution to each well (final concentration ~2 mg/mL).
-
Add a specific KRED lyophilizate or solution to each well (as per manufacturer's instructions). Include a negative control well with no enzyme.
-
-
Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Workup:
-
Add 1 mL of the ethyl acetate/internal standard solution to each well.
-
Seal and vortex vigorously for 2 minutes to extract the product.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
-
Analysis: Analyze the organic layer by GC or HPLC to determine the percent conversion. Promising hits should be re-analyzed by chiral GC/HPLC to determine the enantiomeric excess (ee) and the absolute configuration of the alcohol product.
Data Presentation:
| KRED ID | Conversion (%) | Product ee (%) | Stereopreference |
| KRED-101 | 98 | >99 | (S) |
| KRED-108 | 5 | N/A | - |
| KRED-117 | 85 | 92 | (R) |
| KRED-132 | 95 | 98 | (S) |
| No Enzyme | <1 | N/A | - |
| Table 1. Representative screening data for the reduction of a prochiral ketone. |
Core Protocol: Preparative Scale Asymmetric Reduction
This protocol describes a preparative scale synthesis using an identified "hit" KRED with an isopropanol-based cofactor recycling system.
Rationale: The isopropanol (IPA) system is often preferred for its simplicity. The KRED itself catalyzes the oxidation of IPA to acetone, which drives the reduction of NAD(P)⁺ back to NAD(P)H. This avoids the need for a second enzyme (like GDH) and pH control, as no acidic byproducts are formed.[11][12]
Caption: KRED Reaction with IPA-based Cofactor Recycling.
Protocol 4.1: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
This protocol is adapted from established procedures for similar α-chloro ketones.[7][13]
Materials & Equipment:
-
Ketoreductase from Lactobacillus kefiri (or another suitable (S)-selective KRED)[7][13]
-
2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)
-
Isopropanol (IPA), analytical grade
-
NADP⁺ (or NAD⁺, depending on enzyme preference)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 1 L jacketed reaction vessel, add 500 mL of 100 mM KPi buffer (pH 7.0).
-
Add Reagents: While stirring, add isopropanol (150 mL, 30% v/v). Add the selected KRED (e.g., 1.0 g of lyophilizate) and NADP⁺ (100 mg). Stir until all solids are dissolved.
-
Substrate Addition: Dissolve 15 g of 2-chloro-1-(2,4-dichlorophenyl)ethanone in 50 mL of isopropanol. Add this solution slowly to the reaction vessel over 10 minutes.
-
Incubation: Maintain the reaction temperature at 30°C and stir at 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 2-4 hours. Quench the aliquot with 1 mL of ethyl acetate, vortex, and analyze the organic layer by HPLC or GC to check for substrate depletion.
-
Reaction Completion: The reaction is typically complete within 12-24 hours (>99% conversion).
-
Workup & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol product.
-
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
Reaction Optimization
To improve yield, reduce costs, and increase space-time yield, several parameters can be optimized. The effect of each parameter should be evaluated independently.
| Parameter | Range to Test | Rationale & Expected Outcome |
| Substrate Loading | 10 - 100 g/L | Higher loading increases productivity but may lead to substrate/product inhibition. Find the "sweet spot" before rates decline.[11] |
| Co-solvent (IPA) % | 10 - 40% (v/v) | Increases substrate solubility. High concentrations can denature the enzyme. Optimal concentration balances solubility and enzyme stability.[12][14] |
| pH | 6.0 - 8.5 | KREDs have an optimal pH range for activity and stability. Deviating from this can drastically reduce performance.[11] |
| Temperature | 25 - 40°C | Higher temperatures increase reaction rate but can decrease enzyme stability over the reaction time. An optimal temperature maximizes conversion over the desired period. |
| Enzyme Loading | 0.1 - 2% (w/w) | Higher enzyme loading reduces reaction time but increases cost. Optimization aims to minimize enzyme use while achieving completion in a practical timeframe. |
| Table 2. Key Parameters for KRED Reaction Optimization. |
Analytical Methods
Accurate and reliable analytical methods are essential for both process monitoring and final product validation.[15]
Protocol 6.1: Conversion Analysis by Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Analysis: The ketone substrate will typically have a longer retention time than the more polar alcohol product. Calculate conversion based on the disappearance of the substrate peak area relative to an internal standard.
Protocol 6.2: Enantiomeric Excess (ee) Analysis by Chiral HPLC
Determining the enantiomeric purity is the ultimate measure of a successful asymmetric synthesis.[16][17]
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Typically a mix of n-Hexane and Isopropanol (e.g., 90:10 Hexane:IPA).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm.
-
Analysis: The two enantiomers of the alcohol product will appear as separate peaks. Enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Conclusion
The use of ketoreductases provides a powerful and industrially viable platform for the synthesis of chiral alcohol analogs of this compound. By employing a systematic approach of enzyme screening, process optimization, and robust analytical validation, researchers can develop highly efficient and selective processes. The protocols outlined in this application note serve as a foundational guide for scientists and drug development professionals aiming to leverage the significant advantages of biocatalysis for the production of high-value pharmaceutical intermediates.
References
-
Zhu, D., & Hua, L. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical Record, 21(7), 1611-1630. [Link][3][4][5]
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Ni, Y., & Xu, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10. [Link][1][2]
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Black, G. W., et al. (2010). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron Letters, 51(3), 549-551. [Link][11]
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Thompson, A. S., et al. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis, 8(7), 6443-6448. [Link][18]
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El-Ghezze, T. N., et al. (2012). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 23(1), 29-38. [Link][19][20]
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Gotor-Fernández, V., & Gotor, V. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Catalysts, 13(11), 1424. [Link][21]
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Gord Noshahri, N., et al. (2021). Asymmetric amination of ketones using ω-transaminase. Organic Preparations and Procedures International, 53(6), 529-536. [Link][22]
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Wu, S., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6435-6453. [Link][6][9]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link][23][24]
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Rudat, J., & Stillger, T. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12519. [Link][25]
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Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 856-874. [Link][26]
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de Gonzalo, G., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(21), 4247-4250. [Link][14]
-
Grunwald, P. (2019). Pharmaceutical Biocatalysis. Taylor & Francis. [Link][27]
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Zhang, Z., et al. (2020). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Catalysts, 10(7), 748. [Link][7]
-
Jakoblinnert, A., et al. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. Catalysts, 9(10), 876. [Link][12]
-
Kroutil, W., & Faber, K. (2011). Enzymatic Reduction of Carbonyl Groups. Science of Synthesis, 2, 1-26. [Link][28]
-
Torok, B., & Torok, M. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1473-1481. [Link][15]
-
Shang, Y. P., et al. (2018). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied Biochemistry and Biotechnology, 184(3), 886-898. [Link][8]
-
Kumar, D., & Lekkala, S. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. AMB Express, 8(1), 195. [Link][10]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][16]
-
Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link][17]
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Chen, J., et al. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents. [13]
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Application Notes & Protocols: 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone as a Key Intermediate for Azole Antifungal Agents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This chlorinated aromatic ketone is a critical intermediate in the synthesis of a class of potent antifungal drugs known as azoles. We will delve into the mechanistic underpinnings of azole antifungal activity, provide detailed, step-by-step protocols for the synthesis of the intermediate and its subsequent conversion to the active pharmaceutical ingredient (API) econazole, and outline essential analytical methods for quality control. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures to facilitate the development of new antifungal therapies.
Introduction: The Significance of Azole Antifungals and Their Synthesis
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The azole class of antifungal agents has been a cornerstone of antimycotic therapy for decades.[1] These drugs, which include well-known examples like miconazole and econazole, function by disrupting the integrity of the fungal cell membrane.[1][2]
Mechanism of Action:
Azole antifungals exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, azoles lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane fluidity and function, which inhibits fungal growth and replication.[2][5]
The chemical scaffold of many imidazole-based antifungals is derived from a common precursor, this compound. The strategic placement of chlorine atoms on the phenyl rings is crucial for the molecule's antifungal activity and metabolic stability. This guide will focus on the practical synthesis and utilization of this key intermediate.
Synthesis of this compound: A Foundational Protocol
The synthesis of the target intermediate is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a robust and scalable method for creating carbon-carbon bonds to an aromatic ring.
Underlying Principles of Friedel-Crafts Acylation
The reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-chlorophenylacetyl chloride, using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The choice of a di-substituted benzene ring directs the acylation to a specific position, influenced by the directing effects of the existing chloro substituents.
Experimental Protocol: Synthesis of the Intermediate
Materials:
-
1,3-Dichlorobenzene
-
4-Chlorophenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas)
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). To this, slowly and cautiously add anhydrous aluminum chloride (AlCl₃) while stirring. The mixture may warm up; maintain the temperature below 25°C using an ice bath if necessary.
-
Addition of Reactants: To the stirred suspension of AlCl₃ in DCM, add 1,3-dichlorobenzene. In a separate dropping funnel, prepare a solution of 4-chlorophenylacetyl chloride in anhydrous DCM.
-
Acylation Reaction: Add the 4-chlorophenylacetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes. Control the rate of addition to maintain the reaction temperature between 20-25°C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield this compound as a solid.
Safety Precautions:
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction generates HCl gas, which is corrosive and toxic. Use a gas scrubber containing a dilute sodium hydroxide solution to neutralize the evolved gas.
Characterization Data
| Parameter | Expected Value |
| CAS Number | 94171-11-6[7] |
| Molecular Formula | C₁₄H₉Cl₃O[7] |
| Molecular Weight | 299.58 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies with purity |
| Purity (by HPLC) | >98% |
Application: Synthesis of Econazole from the Intermediate
The synthesized this compound is a versatile precursor for various azole antifungals. The following protocol details its conversion to econazole, a widely used topical antifungal agent.[8][9] The synthesis involves a two-step process: reduction of the ketone to a secondary alcohol, followed by O-alkylation.
Synthetic Pathway Overview
Caption: Synthetic pathway from the intermediate to Econazole.
Step 1: Reduction of the Ketone
Principle: The carbonyl group of the ketone intermediate is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is highly selective for aldehydes and ketones.
Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic.
-
Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to neutralize excess borohydride.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol, 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Econazole via O-Alkylation
Principle: The hydroxyl group of the intermediate alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride in a Williamson ether synthesis.
Protocol:
-
Alkoxide Formation: Dissolve the crude alcohol from the previous step in an aprotic polar solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.
-
Alkylation: To the resulting alkoxide, add a solution of 4-chlorobenzyl chloride in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain econazole.[8]
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the synthesized intermediate and the final API. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
HPLC Method for Purity Assessment
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte's retention time is indicative of its identity, and the peak area is proportional to its concentration.[10]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Workflow for Analytical Quality Control
Caption: Workflow for HPLC-based quality control.
Safety and Handling
The chemicals used in these syntheses are hazardous and must be handled with appropriate safety precautions.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for each chemical before use to be fully aware of its hazards and handling requirements.
Conclusion
This compound is a fundamentally important building block in the synthesis of numerous azole antifungal drugs. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and developers working in the field of antifungal drug discovery and production. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of these protocols and rigorous quality control, is paramount for the successful synthesis of these life-saving medications.
References
-
Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023-08-29). Available from: [Link]
-
Mechanisms of action in antifungal drugs | Research Starters - EBSCO. Available from: [Link]
-
Azole antifungals - Life Worldwide. Available from: [Link]
-
Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. Available from: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024-03-01). Available from: [Link]
-
Econazole - Wikipedia. Available from: [Link]
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. Available from: [Link]
-
Redalyc.Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Available from: [Link]
-
Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. Available from: [Link]
-
[Antibacterial and antifungal agents. IV. Synthesis and antifungal activity of econazole analogs with pyrrole structure] - PubMed. Available from: [Link]
-
Synthesis of Miconazole - Chemistry Steps. Available from: [Link]
- CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents.
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available from: [Link]
-
10 Synthesis of miconazole, econazole, and sulconazole. - ResearchGate. Available from: [Link]
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.
-
Econazole | C18H15Cl3N2O | CID 3198 - PubChem. Available from: [Link]
Sources
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 5. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 6. fishersci.com [fishersci.com]
- 7. 94171-11-6|this compound|BLD Pharm [bldpharm.com]
- 8. Econazole - Wikipedia [en.wikipedia.org]
- 9. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Synthesis of Econazole Analogs from 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Econazole and the Rationale for Analog Synthesis
Econazole is a broad-spectrum antifungal agent belonging to the imidazole class, first patented in 1968 and approved for medical use in 1974.[1] It is widely used topically to treat a variety of skin infections, including athlete's foot, ringworm, and jock itch.[1] The primary mechanism of action of econazole, like other imidazole antifungals, is the inhibition of the enzyme lanosterol 14-alpha-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, econazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[2]
The synthesis of econazole analogs is a key strategy in the development of new antifungal agents with improved efficacy, a broader spectrum of activity, and reduced side effects. By systematically modifying the chemical structure of econazole, researchers can explore the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a detailed protocol for the synthesis of econazole analogs, starting from the precursor 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone.
Synthetic Strategy Overview
The synthesis of econazole analogs from this compound involves a three-step process:
-
Reduction of the Ketone: The carbonyl group of the starting ketone is reduced to a hydroxyl group to form the corresponding alcohol intermediate.
-
N-Alkylation of Imidazole: The alcohol intermediate is first converted to a more reactive halo-intermediate, which is then used to alkylate imidazole.
-
O-Alkylation to Form the Ether Linkage: The final step involves the O-alkylation of the alcohol with a suitable benzyl halide to introduce the desired side chain, yielding the econazole analog.
This synthetic route is illustrated in the workflow diagram below:
Caption: General workflow for the synthesis of econazole analogs.
Part 1: Synthesis of the Starting Material: this compound
The starting material, a deoxybenzoin derivative, can be synthesized via a Friedel-Crafts acylation reaction.
Protocol 1: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1,3-dichlorobenzene and 4-chlorophenylacetyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dichlorobenzene | 147.00 | 29.4 g (20.0 mL) | 0.20 |
| 4-Chlorophenylacetyl chloride | 189.04 | 18.9 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Hydrochloric Acid (HCl), 6M | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,3-dichlorobenzene (20.0 mL, 0.20 mol) and anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenylacetyl chloride (18.9 g, 0.10 mol) in 50 mL of dichloromethane to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 6M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
Part 2: Synthesis of Econazole Analogs
Step 1: Reduction of this compound
Protocol 2: Sodium Borohydride Reduction
This protocol details the reduction of the starting ketone to the corresponding alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 299.58 | 15.0 g | 0.05 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Procedure:
-
Dissolve this compound (15.0 g, 0.05 mol) in 150 mL of methanol in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.9 g, 0.05 mol) in small portions over 20 minutes with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 100 mL of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanol as a white solid.
Step 2: Synthesis of 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Protocol 3: N-Alkylation of Imidazole
This protocol outlines the conversion of the alcohol to a chloro-intermediate followed by reaction with imidazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanol | 301.60 | 12.1 g | 0.04 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.3 mL (7.1 g) | 0.06 |
| Imidazole | 68.08 | 5.4 g | 0.08 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 1.6 g | 0.04 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
Procedure:
-
Preparation of the Chloro-intermediate:
-
In a 250 mL flask, dissolve 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanol (12.1 g, 0.04 mol) in 50 mL of toluene.
-
Slowly add thionyl chloride (4.3 mL, 0.06 mol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-chloro-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethane. Use this crude product directly in the next step.
-
-
N-Alkylation:
-
In a separate 500 mL flask, suspend sodium hydride (1.6 g of 60% dispersion, 0.04 mol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.
-
Add a solution of imidazole (5.4 g, 0.08 mol) in 50 mL of anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the crude chloro-intermediate dissolved in 50 mL of anhydrous DMF to the imidazole anion solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and carefully quench with 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole.
-
Step 3: O-Alkylation to Synthesize Econazole Analogs
Protocol 4: Williamson Ether Synthesis
This general protocol can be adapted to synthesize various econazole analogs by using different substituted benzyl halides. The synthesis of econazole is provided as an example.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 351.65 | 7.0 g | 0.02 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 0.96 g | 0.024 |
| 4-Chlorobenzyl chloride | 161.03 | 3.9 g | 0.024 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 80 mL | - |
| Deionized Water | 18.02 | 150 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
Procedure:
-
In a 250 mL flask under a nitrogen atmosphere, suspend sodium hydride (0.96 g of 60% dispersion, 0.024 mol) in 40 mL of anhydrous DMF.
-
Add a solution of 1-[2-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (7.0 g, 0.02 mol) in 40 mL of anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-chlorobenzyl chloride (3.9 g, 0.024 mol) in 20 mL of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 150 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired econazole analog.
Characterization of Intermediates and Final Product (Econazole Example)
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanol:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.10 (m, 7H, Ar-H), 5.15 (t, 1H, CH-OH), 3.20 (d, 2H, CH₂), 2.50 (s, 1H, OH).
-
IR (KBr, cm⁻¹): 3400 (O-H), 3100-3000 (Ar C-H), 1480, 1450 (C=C), 1100 (C-O), 820, 780 (C-Cl).
-
MS (ESI): m/z 301 [M+H]⁺.
1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-6.80 (m, 10H, Ar-H, Imidazole-H), 4.50 (dd, 1H, CH), 4.20 (dd, 1H, N-CH₂), 4.00 (dd, 1H, N-CH₂).
-
MS (ESI): m/z 351 [M+H]⁺.
Econazole (1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-6.80 (m, 14H, Ar-H, Imidazole-H), 4.55 (s, 2H, O-CH₂), 4.40 (dd, 1H, CH-O), 4.15 (dd, 1H, N-CH₂), 3.95 (dd, 1H, N-CH₂).
-
IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 1590, 1480, 1450 (C=C), 1250 (C-O-C), 820, 780 (C-Cl).
-
MS (ESI): m/z 381 [M+H]⁺.
Visualization of the Reaction Scheme
Caption: Chemical reaction scheme for the synthesis of econazole analogs.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. Its ease of handling compared to more powerful reducing agents like lithium aluminum hydride makes it a preferred choice for this transformation.
-
N-Alkylation Strategy: The two-step approach for N-alkylation, involving the conversion of the alcohol to a more reactive chloro-intermediate, is a reliable method. Direct alkylation of imidazole with the alcohol under acidic conditions (e.g., Mitsunobu reaction) is an alternative but can lead to side reactions and purification challenges. The use of a strong base like sodium hydride ensures complete deprotonation of imidazole, leading to a more efficient reaction with the alkyl halide.
-
Solvent Choice: Anhydrous DMF is an excellent polar aprotic solvent for the N- and O-alkylation steps. It effectively dissolves the reactants and intermediates and promotes the Sₙ2 reaction mechanism.
-
Purification: Column chromatography is essential for the purification of the imidazole intermediate and the final econazole analog to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.
Trustworthiness: A Self-Validating System
The protocols provided in this guide are based on established and reliable synthetic methodologies. To ensure the successful synthesis and validation of the econazole analogs, it is crucial to:
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the progress of each reaction step.
-
Thorough Characterization: Characterize all intermediates and the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The provided characterization data for the econazole synthesis serves as a reference.
-
Purity Assessment: Determine the purity of the final compound using high-performance liquid chromatography (HPLC).
References
-
Econazole - Wikipedia. [Link]
-
What is the mechanism of Econazole Nitrate? - Patsnap Synapse. [Link]
-
Synthesis of 1-[2,4-Dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-(o-nitrobenzyl)imidazolium bromide; - PrepChem.com. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. [Link]
-
Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. [Link]
-
Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - NIH. [Link]
-
Econazole | C18H15Cl3N2O | CID 3198 - PubChem. [Link]
Sources
Laboratory preparation of "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone"
An Application Note and Protocol for the Laboratory Preparation of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Abstract
This document provides a comprehensive guide for the laboratory synthesis of this compound, a key chemical intermediate in the production of various antifungal agents, such as Miconazole.[1][2] The described methodology is centered around a Friedel-Crafts acylation reaction, a robust and fundamental transformation in organic synthesis for forming carbon-carbon bonds with aromatic rings.[3] This guide is designed for researchers and scientists in organic chemistry and drug development, offering a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, critical safety precautions, and methods for purification and characterization. The aim is to provide a self-validating and scientifically grounded protocol that emphasizes both procedural accuracy and an understanding of the chemical principles involved.
Introduction and Significance
This compound is a diaryl ketone derivative whose structure serves as a crucial precursor for several imidazole-based antifungal medications. The subsequent chemical reduction of the ketone group in this molecule yields a chiral alcohol, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a pivotal building block in the asymmetric synthesis of these therapeutic agents.[1][4][5] The efficiency of the synthesis of the parent ketone is therefore critical for the overall viability of the manufacturing process.
The synthetic strategy detailed herein employs the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6] The choice of this method is predicated on its reliability and scalability. A key advantage of the acylation reaction over its alkylation counterpart is the deactivation of the product ring towards further substitution, which prevents polysubstitution and leads to cleaner reaction profiles.[6]
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: (A) the preparation of the acylating agent, 4-chlorophenylacetyl chloride, from 4-chlorophenylacetic acid, and (B) the subsequent Friedel-Crafts acylation of 1,3-dichlorobenzene.
A. Preparation of 4-Chlorophenylacetyl Chloride
(Self-generated image, not from a search result)
B. Friedel-Crafts Acylation
(Self-generated image, not from a search result)
Mechanism:
The Friedel-Crafts acylation mechanism involves the initial activation of the acyl chloride by the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion.[6] This ion is then attacked by the π-electron system of the 1,3-dichlorobenzene ring. The chlorine substituents on this ring are deactivating but ortho-, para-directing. The acylation is expected to occur primarily at the C4 position (para to one chlorine and ortho to the other), which is sterically accessible and electronically favored. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst.[3][6]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Notes |
| 4-Chlorophenylacetic acid | 1878-66-6 | C₈H₇ClO₂ | 170.59 | Purity ≥98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Reagent grade, handle in fume hood |
| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | Anhydrous, Purity ≥99% |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 | Moisture-sensitive, handle with care |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, HPLC grade |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, HPLC grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Brine (NaCl solution) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | For NMR analysis |
Equipment
-
Three-necked round-bottom flasks (flame-dried)
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography setup
-
Standard laboratory PPE (safety goggles, lab coat, nitrile gloves)
Safety Precautions
This procedure must be conducted in a well-ventilated chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[6]
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with moisture to release HCl and SO₂ gases. Always handle in a fume hood with appropriate PPE.
-
Chlorinated Organic Compounds: The reactants, intermediates, and products are chlorinated hydrocarbons. They may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Avoid exposure and handle with care.
-
Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly and cautiously in an ice bath within the fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[7][8]
Detailed Experimental Protocol
Part A: Synthesis of 4-Chlorophenylacetyl Chloride
-
Setup: Assemble a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet bubbler or drying tube.
-
Reagents: In the fume hood, charge the flask with 4-chlorophenylacetic acid (e.g., 17.0 g, 0.1 mol).
-
Reaction: Carefully add thionyl chloride (e.g., 11 mL, 0.15 mol, 1.5 eq) to the flask. A gentle effervescence (HCl and SO₂ gas) should be observed.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) using a heating mantle for 2-3 hours. The reaction is complete when the gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure followed by vacuum distillation to purify the 4-chlorophenylacetyl chloride product. This crude acid chloride is often suitable for immediate use in the next step.
Part B: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charge: In the fume hood, charge the flask with anhydrous aluminum chloride (e.g., 16.0 g, 0.12 mol, 1.2 eq) and anhydrous 1,3-dichlorobenzene (e.g., 88.2 g, 0.6 mol, 6.0 eq), which acts as both reactant and solvent.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add the 4-chlorophenylacetyl chloride (from Part A, ~0.1 mol) to the dropping funnel. Add it dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
Work-up (Quenching): Cautiously and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 300 g) and concentrated HCl (30 mL). Caution: Highly exothermic reaction and HCl gas evolution. [6]
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (DCM, 100 mL) and separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL, caution: potential gas evolution), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 1,3-dichlorobenzene can be removed by vacuum distillation.
Part C: Purification
-
Recrystallization: The crude solid product can be purified by recrystallization. A suitable solvent system is typically an alcohol like ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): (CDCl₃, 400 MHz): The spectrum should show characteristic signals for the aromatic protons in their respective regions and a key singlet for the methylene (-CH₂-) protons bridging the two aromatic rings, expected around δ 4.2-4.5 ppm.[9]
-
¹³C NMR (Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon (C=O) at a characteristic downfield shift (approx. δ 195-200 ppm) and the correct number of aromatic and aliphatic carbons.[9]
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch should be prominent in the range of 1680-1700 cm⁻¹.[9]
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three chlorine atoms.[9]
-
HPLC (High-Performance Liquid Chromatography): Purity should be assessed using a reverse-phase HPLC method. A C18 column with a mobile phase like acetonitrile/water is typically effective.[10] The product should appear as a single major peak.
-
Melting Point: A sharp melting point range for the purified, crystalline product indicates high purity. The literature melting point for a related compound, 2,4-dichloroacetophenone, is around 30 °C, while other similar solids have higher melting points.[11]
References
-
SDFine. Safety Data Sheet for 2,4-dichlorobenzyl chloride. Retrieved from [Link]
-
Amazon S3. 2,4-D / LV4 Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]
-
NIST WebBook. Ethanone, 1-(2,4-dichlorophenyl)-. Retrieved from [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]
-
FAO AGRIS. Synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones by Friedel–Crafts acylation. Retrieved from [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Dispatches from Molecule World. “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]
- Google Patents. US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether.
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Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]
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Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
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ResearchGate. Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]
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Synthesis of Biologically Active Imidazole Derivatives from 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of N-substituted imidazole derivatives, key scaffolds in medicinal chemistry, starting from 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. The described synthetic route is a cornerstone for producing compounds with significant biological activity, particularly potent antifungal agents.
Introduction: The Significance of N-Aryl-Alkyl Imidazoles
The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] When incorporated into an N-aryl-alkyl structure, particularly with specific halogen substitutions, these compounds often exhibit potent antifungal activity.[2][3][4] A prominent class of these agents, the "azole antifungals" (e.g., econazole, miconazole), functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4]
The ketone, this compound, is a critical precursor for building these complex molecules. However, a direct reaction with imidazole is not the most efficient synthetic strategy. A more robust and widely employed method involves a two-step sequence: the initial conversion of the ketone to a highly reactive α-haloketone intermediate, followed by nucleophilic substitution with an imidazole derivative. This guide details the protocols for this reliable two-step synthesis.
Overall Synthetic Workflow
The transformation of the starting ketone into the target N-substituted imidazole proceeds via two primary stages: α-bromination and subsequent N-alkylation. This workflow is designed for efficiency and scalability, yielding the desired products with high purity.
Caption: Overall experimental workflow.
Reaction Mechanism: A Two-Step Approach
The synthesis hinges on the principles of electrophilic addition and nucleophilic substitution.
-
α-Bromination: The reaction is initiated by the acid-catalyzed enolization of the starting ketone. The resulting enol, a nucleophile, attacks a molecule of elemental bromine (Br₂) in an electrophilic addition. The subsequent loss of a proton regenerates the carbonyl group, yielding the α-bromoketone. This halogenation at the α-position is critical as it transforms the carbon into a potent electrophilic site and installs an excellent leaving group (Br⁻).
-
N-Alkylation of Imidazole: The second step is a classic bimolecular nucleophilic substitution (SN2) reaction. The basic nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic α-carbon of the brominated ketone. This attack displaces the bromide ion, forming a new carbon-nitrogen bond and yielding the final N-substituted imidazole product. The reaction is typically performed in the presence of a mild base to neutralize the HBr formed and to facilitate the reaction.[5][6]
Caption: The two-step reaction mechanism.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including bromine (corrosive, toxic, strong oxidizer) and various chlorinated solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (Intermediate)
This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[7]
Materials:
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Bromine (Br₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone, this compound, in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine (Br₂) dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 2-bromo-1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanone, can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: N-Alkylation with Imidazole
This protocol details the SN2 reaction between the α-bromoketone intermediate and imidazole, a method widely used in the synthesis of azole antifungals like econazole.[3]
Materials:
-
2-Bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (from Protocol 1)
-
Imidazole
-
Potassium Bicarbonate (KHCO₃) or another suitable base
-
Tetrahydrofuran (THF), aqueous
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole and potassium bicarbonate to a mixture of THF and water.
-
Heating: Vigorously stir the mixture and heat to reflux.
-
Intermediate Addition: Dissolve the α-bromoketone from Protocol 1 in THF. Add this solution dropwise to the refluxing imidazole mixture over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 18-24 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture in an ice bath. Remove the THF under reduced pressure.
-
Precipitation and Filtration: Add water to the remaining aqueous suspension to precipitate the crude product. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to yield the final, pure N-substituted imidazole derivative.
Data Summary and Optimization
The choice of base, solvent, and temperature can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and considerations for the N-alkylation step.
| Parameter | Condition/Reagent | Rationale & Considerations | Typical Yield |
| Solvent | THF, DMF, Acetonitrile | A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction. THF is a common choice.[6] | 70-90% |
| Base | K₂CO₃, NaHCO₃, KHCO₃ | A mild, non-nucleophilic base is required to neutralize the HBr byproduct without competing in the reaction.[6][8] | |
| Temperature | Room Temp. to Reflux | Heating is often required to drive the reaction to completion in a reasonable timeframe. Refluxing in THF (~66°C) is typical. | |
| Reactant Ratio | Slight excess of Imidazole | Using a slight excess (1.1-1.5 eq.) of the imidazole derivative can help ensure the complete consumption of the valuable α-bromoketone intermediate. |
Applications and Further Transformations
The product of this synthesis, an N-substituted imidazole ketone, is a versatile intermediate itself. It is a direct precursor to potent antifungal agents. For instance, reduction of the ketone functionality using a reducing agent like sodium borohydride (NaBH₄) yields an alcohol.[3][9] This alcohol can then be further alkylated to produce marketed drugs such as Econazole and Miconazole.[3] The core structure is also a building block for creating new derivatives with potential applications as anti-inflammatory, antibacterial, or other therapeutic agents.[10][11]
References
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Econazole - Wikipedia. Available from: [Link]
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. Available from: [Link]
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Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. Available from: [Link]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available from: [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available from: [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available from: [Link]
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. Available from: [Link]
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N-Alkylation of imidazoles. University of Otago. Available from: [Link]
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone. Oakwood Chemical. Available from: [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica. Available from: [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Econazole. PubChem. Available from: [Link]
-
N-alkylation of imidazole by alkaline carbons. ResearchGate. Available from: [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Available from: [Link]
-
ECONAZOLE. precisionFDA. Available from: [Link]
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1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. Available from: [Link]
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A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. Available from: [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (NIH). Available from: [Link]
- Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone. Google Patents.
-
Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]
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-
Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Available from: [Link]
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Application Notes and Protocols for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone in Medicinal Chemistry
Foreword: The Rationale for Investigating a Novel Phenyl-Ethanone Scaffold
In the landscape of medicinal chemistry, the 1,2-diaryl ethanone motif and its unsaturated analog, the chalcone, represent what is known as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1] The versatility of these structures, often found in natural products, has made them a focal point for the development of new therapeutic agents.[1][2] Modifications to the aryl ring substituents can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.[3][4]
This guide focuses on a specific, yet under-explored derivative: 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone . The strategic placement of chlorine atoms on both phenyl rings is not arbitrary. Halogenation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. The 2,4-dichloro substitution pattern, in particular, is a recurring motif in numerous antifungal agents. This suggests that the title compound is a promising candidate for investigation as a novel antimicrobial, particularly an antifungal, agent.
These application notes provide a comprehensive framework for the synthesis, purification, and biological evaluation of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring that researchers can confidently explore the therapeutic potential of this compound.
Synthesis and Characterization
The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This section outlines a detailed protocol for this synthesis, along with the necessary characterization steps.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the reaction of 1,3-dichlorobenzene with 2-(4-chlorophenyl)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram of the Proposed Synthetic Pathway
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
1,3-Dichlorobenzene
-
2-(4-Chlorophenyl)acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension via the dropping funnel over 30 minutes. Stir for an additional 15 minutes. Then, add 1,3-dichlorobenzene (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The wash with NaHCO₃ is crucial to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment of the molecule. | Peaks corresponding to the aromatic protons on both phenyl rings and the methylene protons. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Peaks corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₉Cl₃O. |
| Infrared (IR) Spectroscopy | To identify functional groups. | A strong absorption band around 1680-1700 cm⁻¹ characteristic of a ketone carbonyl group. |
| Melting Point | To assess purity. | A sharp melting point range. |
Application in Antifungal Research
The structural similarity of the title compound to known antifungal agents containing the 1-(2,4-dichlorophenyl)ethanone moiety suggests its potential as a novel antifungal drug candidate.[5][6] The following protocols outline the initial steps to evaluate its in vitro antifungal activity.
Rationale for Antifungal Screening
Many existing antifungal drugs, such as miconazole and sertaconazole, contain a dichlorophenyl group.[5][7] This structural feature is often associated with the inhibition of fungal ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. The proposed compound, by mimicking this feature, may exert its antifungal effect through a similar mechanism.
Diagram of a General Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[8]
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Protocol for Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungi).[8]
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.
Future Directions and Mechanistic Studies
A promising MIC value would warrant further investigation into the compound's mechanism of action and its broader biological profile.
Potential Mechanistic Studies
-
Ergosterol Biosynthesis Assay: To investigate if the compound targets the fungal cell membrane by inhibiting ergosterol synthesis.
-
Cell Viability Assays: Using fluorescent dyes like propidium iodide to assess cell membrane damage.
-
Reactive Oxygen Species (ROS) Generation Assay: To determine if the compound induces oxidative stress in fungal cells.
Expanded Biological Profiling
-
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines (e.g., HeLa, HepG2) to determine its selectivity index.
-
In Vivo Efficacy Studies: In animal models of fungal infections (e.g., a murine model of candidiasis) to assess the compound's therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound with different substitution patterns on the phenyl rings to optimize its activity and properties.
By following these detailed application notes and protocols, researchers can systematically investigate the medicinal chemistry potential of this compound, contributing to the development of new and effective therapeutic agents.
References
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - OUCI.
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - ACS Publications. Available at: [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review - Scientific Journal of Medical Research. Available at: [Link]
-
Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed. Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]
-
Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - PubMed. Available at: [Link]
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. Available at: [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed. Available at: [Link]
-
Synthesis, Crystal Structure and Anti-fungal Activity of 2-(4-Chloropheny1)-1,3-dimethy1-2,3-dihydro-1H-perimidine - ResearchGate. Available at: [Link]
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available at: [Link]
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- 5. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
I. Overview of the Synthesis
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
The overall reaction is as follows:
While the reaction is straightforward in principle, the deactivated nature of the 1,3-dichlorobenzene ring presents challenges that can lead to low yields.[1] This guide will address these challenges in detail.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer: Low yields in the Friedel-Crafts acylation of deactivated substrates like 1,3-dichlorobenzene are a common issue. Several factors can contribute to this problem:
-
Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will rapidly deactivate the catalyst.[2]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or properly stored anhydrous AlCl₃.
-
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which can sequester the catalyst and prevent it from participating in further reactions.[3] Therefore, stoichiometric amounts of the catalyst are often required.
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorophenylacetyl chloride). In some cases, a larger excess may be necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The deactivation of the aromatic ring by two chlorine atoms means that a higher activation energy is required for the reaction to proceed.
-
Solution: While the initial mixing should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction mixture may require gentle heating (e.g., 40-60 °C) for several hours to achieve a reasonable conversion. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.
-
-
Poor Quality of 4-Chlorophenylacetyl Chloride: The acylating agent must be of high purity. Any residual 4-chlorophenylacetic acid from its synthesis will react with AlCl₃ and inhibit the reaction.
Question 2: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?
Answer: The acylation of 1,3-dichlorobenzene can potentially yield two major isomers: the desired 2,4-dichloro-substituted product and the 2,6-dichloro-substituted isomer. The chlorine atoms are ortho, para-directing but also deactivating. The incoming acyl group will primarily be directed to the 4-position due to a combination of electronic and steric effects. The 2-position is sterically hindered by the two adjacent chlorine atoms, and the 5-position is electronically less favored.
-
Controlling Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Solution: Maintain a controlled reaction temperature. Start the reaction at a low temperature and only gently heat if necessary.
-
-
Choice of Solvent: The solvent can influence the isomer distribution.
-
Solution: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may help optimize the isomer ratio.
-
Question 3: The work-up procedure is difficult, and I am losing a significant amount of product.
Answer: The work-up of Friedel-Crafts reactions involves quenching the reaction and breaking up the aluminum chloride-ketone complex. This can be a vigorous process.
-
Inefficient Quenching: Incomplete hydrolysis of the aluminum complexes can lead to emulsions and purification difficulties.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6] The acid helps to dissolve the aluminum salts.
-
-
Product Precipitation: The product may be a solid that precipitates during the work-up.
-
Solution: Ensure you are using a sufficient volume of extraction solvent (e.g., dichloromethane) to keep the product dissolved. You may need to perform multiple extractions to recover all the product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare 4-chlorophenylacetyl chloride? A1: A reliable method for preparing 4-chlorophenylacetyl chloride is by reacting 4-chlorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Using a small amount of DMF as a catalyst with oxalyl chloride can accelerate the reaction.[5] The product should be purified by vacuum distillation to remove excess reagents and byproducts.[4]
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride? A2: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7] However, they are generally less reactive and may require higher temperatures or longer reaction times, especially with a deactivated substrate like 1,3-dichlorobenzene.[8]
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the 4-chlorophenylacetyl chloride and the appearance of a new, typically lower Rf spot corresponding to the ketone product, indicates the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative analysis.
Q4: What is the best method for purifying the final product? A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water) is an efficient purification method.[9]
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel column chromatography using a gradient of hexanes and ethyl acetate is recommended.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 4-Chlorophenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add 4-chlorophenylacetic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) and a few drops of DMF.
-
Heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the resulting 4-chlorophenylacetyl chloride by vacuum distillation.[4]
Protocol 2: Synthesis of this compound
-
Set up an oven-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (1.3 eq) to the flask, followed by anhydrous 1,2-dichloroethane as the solvent.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of 4-chlorophenylacetyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,3-dichlorobenzene (1.1 eq) dropwise.
-
Allow the reaction to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.
-
Gently heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
| Parameter | Recommended Value | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | To compensate for complexation with the ketone product.[3] |
| Reaction Temperature | 0-5 °C (initial), then 40-60 °C | To control the initial exotherm and then provide sufficient energy for the reaction to proceed with a deactivated substrate. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Common, inert solvents for Friedel-Crafts reactions.[7] |
| Work-up | Quench with ice/HCl | To effectively hydrolyze the aluminum complexes and dissolve the resulting salts.[6] |
V. Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
VI. Analytical Characterization
To confirm the structure and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the compound and can help identify any impurities.
-
Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group, typically around 1680-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product.
VII. References
-
PrepChem. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride. [Link]
-
PrepChem. (n.d.). Synthesis of p-chlorophenylacetyl chloride. [Link]
-
National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
-
ACS Publications. (2024). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2011). Friedel-Crafts acylation of aromatic compounds. [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
Chemistry LibreTexts. (2023). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Liverpool IT Services. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
Google Patents. (n.d.). US4895984A - Acylation of aromatics.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
PubChem. (n.d.). 4-Chlorophenylacetyl chloride. [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]
-
Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]
-
Scientific & Academic Publishing. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
ResearchGate. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. [Link]
-
Course Hero. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Google Patents. (n.d.). US2204135A - Chlorination of ketones.
-
ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. A) Traditional.... [Link]
-
Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the purification of crude 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve the highest possible purity for this critical chemical intermediate. As purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), this resource will address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, synthesis involves a Friedel-Crafts acylation or related condensation reactions.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-dichlorobenzoyl chloride, 4-chlorophenylacetic acid, or related precursors.
-
Positional Isomers: Arising from acylation at different positions on the aromatic ring, though typically minor with directed synthesis.
-
Over-acylated or Polymeric Byproducts: Formed if the reaction conditions are not strictly controlled.
-
Residual Solvents and Catalysts: From the reaction and initial work-up steps.
-
Hydrolysis Products: If the compound is exposed to water for extended periods during work-up, side products may form.
Q2: What are the primary recommended methods for purifying this compound?
A2: The two most effective and widely used purification techniques for a solid organic compound like this are recrystallization and flash column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the crude product is already of moderate purity (>90%). It relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system.[3]
-
Flash Column Chromatography is a more powerful technique used to separate complex mixtures or when recrystallization fails to remove closely related impurities.[4][5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended to confirm purity. No single method is foolproof.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.[7] The literature melting point for a related compound, 2,4-Dichlorophenoxyacetic acid, is 136 - 140 °C, but you must find the specific value for your target molecule.[8]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[] Using a UV-Vis detector is particularly effective for aromatic ketones, allowing for precise determination of purity as a percentage (e.g., % area).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities, even at low levels, if their signals do not overlap with the product's signals.
Q4: What are the most critical safety precautions when handling this compound?
A4: According to available safety data sheets (SDS) for structurally related compounds, you must exercise caution.[8][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust, which may cause respiratory irritation.[8][14]
-
Skin and Eye Contact: The compound is expected to be a skin and eye irritant.[11][14] In case of contact, wash the affected skin thoroughly with soap and water and flush eyes cautiously with water for several minutes.[8][13]
-
Ingestion: The compound is likely harmful if swallowed.[8][12][13] Do not eat, drink, or smoke in the laboratory.[12] In case of ingestion, rinse the mouth and seek immediate medical attention.[8]
-
Environmental: Avoid release into the environment as it may be toxic to aquatic life.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
Recrystallization Troubleshooting
Q: My compound is not crystallizing out of the solution upon cooling. What should I do?
A: This is a common issue that can often be resolved with one of the following techniques.
| Possible Cause | Recommended Solution | Causality & Explanation |
| Solution is not saturated | 1. Boil off some of the solvent to increase the concentration of the solute. 2. If using a mixed-solvent system, add a small amount of the "bad" or "anti-solvent" dropwise until turbidity persists.[15] | Crystallization requires a supersaturated solution. By reducing the solvent volume or decreasing the overall solubility, you can induce the formation of crystal nuclei. |
| Supersaturation | 1. Scratch the inside of the flask with a glass rod at the air-solvent interface. 2. Seed the solution by adding a tiny crystal of the pure compound. | Mechanical agitation from scratching provides energy and a rough surface for nucleation. A seed crystal acts as a template for crystal growth to begin. |
| Incorrect solvent choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent selection based on solubility tests. | A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[3] |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities and lead to an oil or amorphous solid.[15] |
Flash Column Chromatography Troubleshooting
Q: My compound and a key impurity are not separating on the column (co-elution). How can I improve the separation?
A: Achieving good separation is dependent on maximizing the differential interaction of compounds with the stationary and mobile phases.[4]
| Possible Cause | Recommended Solution | Causality & Explanation |
| Incorrect Mobile Phase Polarity | 1. Decrease the polarity of the eluent system. For a common hexane/ethyl acetate system, this means increasing the percentage of hexane. 2. Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/acetone). | Decreasing eluent polarity increases the retention time of all compounds on the polar silica gel, which can exaggerate small differences in polarity between your product and impurities, leading to better separation.[5] |
| Overloaded Column | Run the column with less crude material. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude on 100 g of silica). | Overloading the column leads to broad, overlapping bands that cannot be resolved. The initial band of material applied to the column should be as narrow as possible.[4] |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A "slurry packing" method is generally most effective. | Channels or cracks in the stationary phase allow the sample to travel down the column unevenly, ruining separation. |
Q: My compound appears to be reacting or decomposing on the silica gel column. Is this possible and how can I prevent it?
A: Yes, this is a known issue, particularly with sensitive compounds. Silica gel is acidic and can catalyze degradation or transformation reactions.[16]
| Possible Problem | Mitigation Strategy | Scientific Rationale |
| Acid-Catalyzed Decomposition | 1. Deactivate the silica: Add 1-2% triethylamine (or another base like pyridine) to the mobile phase. 2. Use a different stationary phase like neutral or basic alumina, or a bonded-phase silica (e.g., C18). | The lone pair on the nitrogen of the amine neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing them from catalyzing unwanted side reactions.[16] |
| Irreversible Adsorption | If the compound is very polar, it may bind too strongly to the silica. Increase the mobile phase polarity significantly (e.g., add methanol) to elute it. | Highly polar compounds can form strong hydrogen bonds with the silanol groups, making them difficult to elute with non-polar solvents. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally. Common solvents for ketones include ethanol, methanol, isopropanol, or mixed solvents like ethanol/water.[1][17]
-
Solvent Selection: In separate small test tubes, test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents. A good solvent will dissolve the crude product when heated but will result in poor solubility at room temperature.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Use a boiling stick or magnetic stirring to ensure homogeneity.[15]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice-water bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis & Solvent System Selection: Develop a TLC of your crude material in various mobile phase systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give your desired product an Rf (retention factor) value of ~0.25-0.35 and show good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). This technique results in sharper bands.[4]
-
Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Start with a non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.[5]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualization of Workflows
General Purification Strategy
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Recrystallization Troubleshooting Flowchart
This flowchart helps diagnose and solve common issues when crystals fail to form.
Caption: Troubleshooting guide for inducing crystallization.
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]
-
Westin, J. Column Chromatography - Organic Chemistry. Jack Westin. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- University document. Solid organic cpd.
-
Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]
-
Shang, Y., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. [Link]
-
Cardoso, N. G., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
- Google Patents. US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether.
-
Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]
- University document.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether - Google Patents [patents.google.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 7. moravek.com [moravek.com]
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- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. physicsforums.com [physicsforums.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its inherent challenges?
The most common and industrially relevant method for synthesizing this ketone is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
The primary challenge stems from the directing effects of the two chlorine substituents on the 1,3-dichlorobenzene ring. While chlorine atoms are deactivating, they are ortho, para-directors. This leads to a potential lack of regioselectivity, where the incoming acyl group can attach to different positions on the ring, resulting in the formation of isomeric impurities alongside the desired product.
Diagram: Core Synthetic Pathway
Caption: Friedel-Crafts acylation of 1,3-dichlorobenzene.
Q2: What are the most common impurities I should expect to see in my crude product?
Based on the Friedel-Crafts acylation mechanism, you should anticipate the following classes of impurities:
-
Regioisomeric Ketones: These are the most significant process-related impurities. They have the same molecular weight as the desired product but differ in the substitution pattern on the dichlorophenyl ring. The most probable isomer is 2-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)ethanone .
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of residual 1,3-dichlorobenzene and 4-chlorophenylacetic acid (formed from the hydrolysis of the unreacted acyl chloride during aqueous workup).
-
By-products from the Acylating Agent: Self-condensation or decomposition of 4-chlorophenylacetyl chloride can occur under harsh conditions, though this is typically minor compared to isomeric impurities.
Q3: Why does the 2-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)ethanone isomer form?
The formation of this isomer is a direct consequence of the principles of electrophilic aromatic substitution. The two chlorine atoms on 1,3-dichlorobenzene direct the incoming electrophile (the acylium ion) to the positions ortho and para to them.
-
Desired Product (2,4-substitution): Acylation occurs at the C4 position, which is para to the C1-chlorine and ortho to the C3-chlorine. This position is generally favored.
-
Isomeric Impurity (3,5-substitution): Acylation can also occur at the C5 position. This position is ortho to the C3-chlorine and meta to the C1-chlorine. While electronically less favored than the C4 position, it can still form, leading to the 3,5-dichloro isomer.
Steric hindrance and electronic effects dictate the ratio of these isomers. Optimizing reaction conditions, such as temperature and the rate of addition, can help maximize the yield of the desired 2,4-isomer.
Diagram: Formation of Regioisomeric Impurities
Caption: Competing reaction pathways leading to isomeric products.
Troubleshooting Guide: Common Experimental Issues
Problem: My HPLC/GC-MS shows a significant peak with the same mass as my product, but at a different retention time.
Cause: This is the classic signature of a regioisomeric impurity. Given the synthesis, this peak is almost certainly 2-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)ethanone . Isomers often have slightly different polarities and boiling points, causing them to separate under chromatographic conditions.
Solution:
-
Confirmation: If an analytical standard for the isomer is available, perform a co-injection to confirm its identity. If not, the impurity may need to be isolated for full characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The aromatic proton splitting patterns will be distinct for each isomer.
-
Purification: These isomers can be challenging to separate.
-
Recrystallization: A carefully selected solvent system may allow for the preferential crystallization of the desired 2,4-isomer. A solvent screen using solvents of varying polarity (e.g., isopropanol, ethanol/water, toluene, heptane) is recommended.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable but less scalable method for separation.
-
Problem: My ¹H NMR spectrum looks "messy" with more aromatic signals than expected.
Cause: This confirms the presence of multiple aromatic species, which are likely the desired product and its regioisomer(s). Each isomer has a unique set of protons in the aromatic region, leading to overlapping and complex spectra in a mixture.
Solution: Spectral Analysis
-
Desired Product (2,4-dichloro isomer): Expect three distinct signals for the dichlorophenyl ring protons. One proton will be a doublet (d), one a doublet of doublets (dd), and one a doublet (d), corresponding to the ABC spin system.
-
Impurity (3,5-dichloro isomer): Expect two signals for the dichlorophenyl ring protons. One proton will appear as a triplet (or more accurately, a narrow multiplet) and the other two equivalent protons will appear as a doublet, corresponding to an A₂B spin system.
Action Plan:
-
Integrate: Carefully integrate the signals corresponding to a unique proton from each species (e.g., the most downfield signal for each isomer). The ratio of these integrals will give you the approximate purity of your crude material.
-
Purify: Proceed with purification (see previous point) and re-acquire the NMR on the purified material. The goal is to eliminate the signals corresponding to the impurity.
Data Summary & Analytical Protocols
Table 1: Common Impurities and Identification Markers
| Impurity Name | Structure | Molecular Weight | Key Analytical Identifier |
| Target Product | 2-(4-Chlorophenyl)-1-(2,4 -dichlorophenyl)ethanone | 285.56 | ¹H NMR: Three unique protons on the dichlorophenyl ring (ABC system). |
| Regioisomeric Impurity | 2-(4-Chlorophenyl)-1-(3,5 -dichlorophenyl)ethanone | 285.56 | ¹H NMR: Two unique proton signals on the dichlorophenyl ring (A₂B system). Shorter HPLC/GC retention time typically. |
| Starting Material Hydrolysis Product | 4-Chlorophenylacetic Acid | 170.59 | Acidic proton signal in ¹H NMR (~10-12 ppm). Can be removed by a basic wash (e.g., NaHCO₃ solution) during workup. |
| Starting Material | 1,3-Dichlorobenzene | 147.00 | Volatile. Appears as an early-eluting peak in GC/HPLC. |
Protocol 1: General HPLC Method for Purity Assessment
This method provides a baseline for separating the target product from its primary regioisomeric impurity. Optimization may be required based on your specific equipment. Hyphenated techniques like LC-MS are highly recommended for definitive peak identification.[3][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: The more polar 3,5-dichloro isomer will typically elute slightly before the target 2,4-dichloro product.
Protocol 2: Lab-Scale Purification by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of the crude material (~50 mg) in various solvents (~1 mL) at room temperature and upon heating. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol or an ethanol/water mixture are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purified material by HPLC or NMR to confirm the removal of impurities. Check the purity of the mother liquor to assess the efficiency of the recrystallization.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for impurity analysis and resolution.
References
-
ResearchGate. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available at: [Link]
-
ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Available at: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]
- Google Patents.CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available at: [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
IAJPS. Impurity profiling and drug characterization: backdrop and approach. Available at: [Link]
- Google Patents.US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether.
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]
-
ResearchGate. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Dichlorobenzene
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of dichlorobenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome low yields and other common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Friedel-Crafts acylation of dichlorobenzene, providing concise, foundational knowledge.
Q1: Why is my Friedel-Crafts acylation of dichlorobenzene resulting in a very low yield?
Low yields in this reaction are common and typically stem from the inherent properties of the substrate. Dichlorobenzene is a deactivated aromatic ring due to the strong electron-withdrawing nature of the two chlorine atoms.[1] This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. Other critical factors include:
-
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any contamination can significantly reduce its activity.[2]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a stable complex with it, effectively removing the catalyst from the reaction cycle.[1][3]
-
Sub-optimal Temperature: The reaction requires a specific temperature range to proceed efficiently. Too low a temperature may not overcome the activation energy, while excessively high temperatures can lead to side reactions and product decomposition.[2]
Q2: How much Lewis acid catalyst (e.g., AlCl₃) is necessary?
A stoichiometric amount (1.0 equivalent or more) of the Lewis acid catalyst is generally required. The reason is that the ketone product is a Lewis base and forms a stable, deactivated complex with the AlCl₃.[3][4] This complexation prevents the catalyst from activating another molecule of the acylating agent. Therefore, to drive the reaction to completion, at least one equivalent of the catalyst for every equivalent of the ketone produced is needed. Using a stoichiometric excess is often key for achieving high yield.[1]
Q3: Does the choice of dichlorobenzene isomer (ortho-, meta-, para-) matter for the reaction?
Yes, the choice of isomer significantly impacts both reactivity and the final product distribution.
-
p-Dichlorobenzene (1,4-): Typically yields the 2,5-disubstituted product (e.g., 2,5-dichloroacetophenone).[1] However, it can also undergo rearrangement to form other isomers, such as 3,4-dichlorobenzophenone.[5]
-
o-Dichlorobenzene (1,2-): Is reported to be more reactive than predicted and primarily yields the 3,4-disubstituted product.[5]
-
m-Dichlorobenzene (1,3-): Mainly gives the 2,4-disubstituted product.[5]
Q4: Are there effective alternatives to aluminum chloride (AlCl₃)?
While AlCl₃ is the most common catalyst for deactivated substrates, several alternatives can be considered, particularly if aiming for "greener" or milder conditions.
-
Ferric Chloride (FeCl₃): A less potent but still effective Lewis acid that can be used.[6]
-
Zeolites (e.g., Zeolite H-Beta): These are solid, reusable acid catalysts that can promote acylation, offering easier separation and environmental benefits.[6][7] However, they often require higher reaction temperatures.[6]
-
Ionic Liquids: Certain ionic liquids, especially chloroaluminates, can function as both the solvent and the catalyst.[6][8]
Q5: I'm observing multiple products in my analysis. What is happening?
The formation of multiple products can be attributed to several factors:
-
Isomeric Products: As dictated by the directing effects of the two chlorine atoms, a mixture of isomers can form. For example, the benzoylation of chlorobenzene yields a mixture of o-, m-, and p-chlorobenzophenones, with the para-isomer being dominant.
-
Rearrangement: Under Friedel-Crafts conditions, rearrangement can occur. For instance, acylating p-dichlorobenzene can lead to the thermodynamically more stable 3,4-dichlorobenzophenone alongside the expected 2,5-isomer.[5]
-
Polysubstitution: Although the acyl group deactivates the ring to further substitution, preventing the extensive poly-substitution seen in Friedel-Crafts alkylation, it is not entirely impossible under harsh conditions.[1][2]
Section 2: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and solving common problems encountered during the acylation of dichlorobenzene.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause A: Inactive Catalyst due to Moisture
-
Explanation: Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are highly hygroscopic. They react vigorously with water, which neutralizes their catalytic activity.
-
Solution:
-
Use High-Purity Catalyst: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored (desiccated) one. Clumped or discolored AlCl₃ is a sign of decomposition.
-
Ensure Dry Conditions: All glassware (flask, condenser, dropping funnel) must be thoroughly oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) before use.[1]
-
Handle Quickly: Weigh and transfer the Lewis acid catalyst quickly in a dry environment to minimize exposure to atmospheric moisture.
-
-
-
Possible Cause B: Insufficient Catalyst Loading
-
Explanation: As mentioned, the ketone product forms a 1:1 complex with AlCl₃, sequestering the catalyst. If less than a stoichiometric amount is used, the reaction will stop once the catalyst is consumed by the product.
-
Solution:
-
Calculate Molar Equivalents: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent).[6]
-
Order of Addition: For deactivated substrates like dichlorobenzene, it is often beneficial to first add the AlCl₃ to the molten dichlorobenzene, followed by the slow, dropwise addition of the acyl chloride.[1]
-
-
-
Possible Cause C: Sub-Optimal Reaction Temperature
-
Explanation: The acylation of a deactivated ring is an endergonic process that requires energy input to overcome the activation barrier. However, excessive heat can promote side reactions or decomposition.
-
Solution:
-
Controlled Heating: For the acetylation of 1,4-dichlorobenzene, maintaining the reaction mixture at around 40-60°C is often effective.[1][9]
-
Monitor Progress: Track the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction stalls, a modest increase in temperature may be warranted.
-
-
Problem 2: Formation of Multiple Impurities and Side Products
-
Possible Cause A: Isomerization or Rearrangement
-
Explanation: The strong Lewis acid and reaction conditions can sometimes cause the acyl group to migrate or for the substrate itself to isomerize, leading to a mixture of products.[5]
-
Solution:
-
Strict Temperature Control: Avoid unnecessarily high temperatures, which can favor the formation of thermodynamically stable but undesired isomers.
-
Purification: A robust purification strategy is essential. Vacuum distillation or column chromatography can often separate the desired product from its isomers.[1]
-
-
-
Possible Cause B: Impure Reagents
-
Explanation: Impurities in the starting materials can lead to unexpected byproducts. For example, acyl chlorides can hydrolyze over time to their corresponding carboxylic acids, which can interfere with the reaction.
-
Solution:
-
Purify Reagents: Use freshly distilled acyl chloride or high-purity anhydride.[1]
-
Verify Substrate Purity: Ensure the dichlorobenzene used is of high purity and the correct isomer.
-
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step procedure for the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride, adapted from established methods.[1]
Materials & Equipment:
-
1,4-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (freshly distilled)
-
Dichloromethane (DCM)
-
1M Potassium Hydroxide (KOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, thermometer
-
Heating mantle
-
Separatory funnel and standard extraction glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, thermometer, condenser (with a gas outlet to a scrubber), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Substrate Addition: Add 1,4-dichlorobenzene (e.g., 29.4 g, 0.2 mol) to the flask. Heat the flask to 80°C to melt the solid substrate.[1]
-
Catalyst Addition: Once the substrate is molten and stirring, carefully add anhydrous aluminum chloride (e.g., 33.7 g, 0.253 mol) to the flask.
-
Acylating Agent Addition: Add acetyl chloride (e.g., 10.3 g, 0.13 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature. The reaction is exothermic.[1]
-
Reaction: After the addition is complete, maintain the reaction mixture at 40°C for 6 hours with continuous stirring to ensure completion.[1]
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of 100 mL of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will release HCl gas.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.[1]
-
Washing: Combine the organic layers. Wash successively with water, 1 M KOH solution, and finally with water again to remove acidic impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.[1]
-
Purification: Purify the crude product, 2,5-dichloroacetophenone, via vacuum distillation.[1]
Section 4: Data & Visualizations
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalyst | Type | Catalyst Loading | Typical Temperature | Key Advantages | Key Disadvantages |
| AlCl₃ | Strong Lewis Acid | Stoichiometric | 20-80°C | High reactivity, effective for deactivated rings.[6] | Moisture sensitive, generates corrosive waste, difficult to handle.[1] |
| FeCl₃ | Milder Lewis Acid | Catalytic or Stoichiometric | Room Temp. to Reflux | Less hazardous than AlCl₃, lower cost. | Lower reactivity, may not be effective for highly deactivated rings. |
| Zeolite H-Beta | Solid Acid | Catalytic | 180°C | Reusable, environmentally friendly, easy to separate.[6][7] | Requires high temperatures, lower conversion rates.[6] |
| Ionic Liquids | Solvent & Catalyst | Varies | Room Temp. to 80°C | Tunable acidity, potential for reuse.[6][8] | Can be expensive, may require specific synthesis. |
Diagram: General Mechanism of Friedel-Crafts Acylation
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
References
-
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2452-2454. Available at: [Link]
-
Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
Aribert, N., Camy, S., Peres Lucchese, Y., Condoret, J. S., & Cognet, P. (2006). Cleaner Routes for Friedel-Crafts Acylation. Chemical Engineering Transactions, 9, 211-216. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. Available at: [Link]
-
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-969. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Friedel Crafts Acylation. Master Organic Chemistry (YouTube). Available at: [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide. ResearchGate. Available at: [Link]
-
Schmalz, T., Zirbes, M., & Schafer, P. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 2033–2038. Available at: [Link]
-
Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Quora. Available at: [Link]
-
Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. JoVE. Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]
-
Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Skool. Available at: [Link]
- Process for the preparation of p-dichlorobenzene. Google Patents.
- New Process for Friedel-Crafts Reaction, and Catalyst Therefore. Google Patents.
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Sci-Hub. Available at: [Link]
-
Friedel-Crafts reactions with Deactivating groups. Reddit. Available at: [Link]
-
Friedel-Crafts Acylation Lab Handout. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
Friedel-Crafts Acylation Made Super Easy!. The Organic Chemistry Tutor (YouTube). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions inherent in this synthesis. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.
I. Foundational Principles: The Friedel-Crafts Acylation Pathway
The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1,3-dichlorobenzene with 2-(4-chlorophenyl)acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The core of this reaction is the in-situ generation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. However, the presence of deactivating chloro-substituents on both aromatic rings presents a significant challenge, often necessitating carefully controlled and sometimes harsh reaction conditions to achieve satisfactory yields.[1][2]
II. Troubleshooting Guide & FAQs: Navigating Common Side Reactions
This section addresses the most common issues encountered during the synthesis, focusing on the causality of these problems and providing actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am experiencing very low to no yield of the desired this compound. What are the likely causes and how can I rectify this?
Answer: Low or no product yield in this specific Friedel-Crafts acylation is a common issue, primarily stemming from the deactivated nature of the starting materials. Here’s a breakdown of potential causes and their solutions:
-
Cause A: Catalyst Inactivity. Aluminum chloride is extremely hygroscopic. Any moisture in your reaction system will hydrolyze the AlCl₃, rendering it catalytically inactive.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. Solvents must be rigorously dried before use.
-
-
Cause B: Insufficient Catalyst Loading. The ketone product forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 2-(4-chlorophenyl)acetyl chloride).
-
-
Cause C: Deactivation of the Aromatic Ring. Both 1,3-dichlorobenzene and the acylating agent are electron-poor due to the presence of chlorine atoms. This deactivation slows down the rate of electrophilic aromatic substitution, requiring more forcing conditions.[1]
-
Solution: A gradual increase in reaction temperature can improve the yield. However, be cautious, as excessive heat can promote side reactions. An optimal temperature range should be determined empirically, starting from room temperature and gradually increasing.
-
-
Cause D: Purity of Starting Materials. Impurities in either 1,3-dichlorobenzene or 2-(4-chlorophenyl)acetyl chloride can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through distillation or recrystallization if necessary.
-
FAQ 2: Formation of Isomeric Byproducts
Question: My analysis (¹H NMR, GC-MS) indicates the presence of multiple isomers in my product mixture. What are these isomers and how can I minimize their formation?
Answer: The formation of regioisomers is the most significant side reaction in the acylation of 1,3-dichlorobenzene. The two chlorine atoms direct the incoming electrophile to specific positions on the ring, leading to a mixture of products.
-
The Expected Isomers:
-
Major Product: 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl )ethanone. Acylation occurs at the 4-position, which is para to one chlorine and ortho to the other. This position is generally the most favored due to a combination of electronic and steric effects.
-
Minor Isomer A: 2-(4-Chlorophenyl)-1-(2,6-dichlorophenyl )ethanone. Acylation at the 2-position is sterically hindered by the two adjacent chlorine atoms.
-
Minor Isomer B: 2-(4-Chlorophenyl)-1-(3,5-dichlorophenyl )ethanone. Acylation at the 5-position is electronically disfavored.
-
-
Controlling Regioselectivity:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the less sterically hindered isomer. Running the reaction at 0-5 °C may increase the ratio of the desired 2,4-dichloro isomer.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or SnCl₄ can sometimes offer different regioselectivity profiles. Experimenting with alternative catalysts may be beneficial.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane or carbon disulfide are standard. More polar solvents like nitrobenzene can alter the reactivity and selectivity.[1]
-
FAQ 3: Purification Challenges
Question: I am finding it difficult to separate the desired product from the isomeric byproducts. What are the recommended purification strategies?
Answer: The structural similarity of the isomers makes purification challenging.
-
Fractional Crystallization: If the crude product is a solid, fractional crystallization can be an effective method. The different isomers may have varying solubilities in a given solvent system, allowing for their separation. Experiment with a range of solvents, such as ethanol, methanol, or hexane/ethyl acetate mixtures.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating isomers. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is a good starting point. Careful optimization of the solvent gradient is key to achieving good separation.
-
Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is often not practical for large-scale syntheses.
III. Recommended Experimental Protocol
This protocol is a synthesis of best practices derived from established Friedel-Crafts acylation procedures.[3][4]
Materials:
-
1,3-Dichlorobenzene
-
2-(4-Chlorophenyl)acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (concentrated)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-dichlorobenzene (1.5 equivalents) to the flask. Prepare a solution of 2-(4-chlorophenyl)acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Acylation: Add the 2-(4-chlorophenyl)acetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as described in FAQ 3.
IV. Visualizing the Reaction and Side Products
Reaction Pathway
Caption: Friedel-Crafts acylation pathway and potential isomers.
V. Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | To compensate for complexation with the ketone product.[3] |
| Reaction Temperature | 0 °C to Room Temperature | To balance reaction rate and selectivity; minimize side reactions. |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants. |
VI. References
-
Google Patents (2016). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
-
Google Patents (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
The Royal Society of Chemistry (2013). 1H NMR spectrum of Compound 32.[Link]
-
Google Patents (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
Organic Syntheses (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.[Link]
-
Shasta Ott (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.[Link]
-
Google Patents (2013). CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde.
-
Scientific & Academic Publishing (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]
-
Journal of the Chemical Society C: Organic (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes.[Link]
-
ResearchGate (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...[Link]
-
Technical Disclosure Commons (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.[Link]
-
NIST WebBook (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-.[Link]
Sources
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the optimization of this synthesis. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to troubleshoot and optimize the reaction conditions for improved yield and purity.
Introduction
The synthesis of this compound, a diaryl ketone derivative, is a critical step in various research and development pipelines. The primary and most effective method for its preparation is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. This electrophilic aromatic substitution reaction, while powerful, is not without its challenges. Issues such as regioselectivity, catalyst activity, and product purification are common hurdles that researchers face. This guide provides a comprehensive framework for understanding and overcoming these challenges.
Reaction Mechanism and Workflow
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-chlorophenylacetyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone product.
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Friedel-Crafts acylation?
A1: The most critical factor is maintaining anhydrous (water-free) conditions throughout the reaction. Lewis acid catalysts like aluminum chloride react violently with water, which not only deactivates the catalyst but can also lead to hazardous side reactions.[1] All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.
Q2: Why is the addition of 4-chlorophenylacetyl chloride performed at low temperatures (0-5 °C)?
A2: The initial reaction between the acyl chloride and the Lewis acid is highly exothermic.[1] Adding the acyl chloride at low temperatures helps to control the reaction rate, prevent a sudden temperature increase, and minimize the formation of undesirable byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A co-spot of the starting material (1,3-dichlorobenzene) and the reaction mixture will show the consumption of the starting material and the appearance of a new spot corresponding to the product. For more quantitative analysis, Gas Chromatography (GC) can be employed.
Q4: What are the expected major and minor isomeric products?
A4: The chlorine atoms on 1,3-dichlorobenzene are ortho- and para-directing deactivators. Acylation is expected to occur primarily at the 4-position (para to one chlorine and ortho to the other), which is sterically the most accessible and electronically favored position. This will yield the desired product, this compound. However, a minor amount of the 2,6-isomer may also be formed. The formation of other isomers is generally minimal due to steric hindrance and electronic deactivation.
Caption: Regioselectivity in the Friedel-Crafts acylation of 1,3-dichlorobenzene.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield | 1. Moisture contamination: Deactivation of the AlCl₃ catalyst. | Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and reagents. |
| 2. Inactive catalyst: AlCl₃ may have degraded due to improper storage. | Use a fresh, unopened container of AlCl₃. | |
| 3. Insufficient catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[2] | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acyl chloride. | |
| 4. Low reaction temperature: The reaction may be too slow at very low temperatures. | After the initial exothermic addition, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but this may increase byproduct formation. | |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature too high: Leads to polymerization and other side reactions. | Maintain a low temperature during the addition of the acylating agent and control any exotherms. |
| 2. Presence of impurities in starting materials: Can catalyze side reactions. | Use high-purity starting materials. Consider distilling the 1,3-dichlorobenzene if its purity is questionable. | |
| Product is an oil and does not solidify | 1. Presence of isomeric impurities: The presence of the minor 2,6-isomer can lower the melting point of the product mixture. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, purification by column chromatography is necessary. |
| 2. Residual solvent: Trapped solvent can prevent crystallization. | Ensure the product is thoroughly dried under high vacuum. | |
| Difficulty in purifying the product | 1. Similar polarity of isomers: The major and minor isomers may have very similar polarities, making separation by column chromatography challenging. | Use a long chromatography column and a solvent system with low polarity (e.g., a hexane/ethyl acetate gradient) to achieve better separation. |
| 2. Co-crystallization of impurities: Impurities may be trapped within the crystal lattice of the product. | Perform a second recrystallization from a different solvent system.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Dichlorobenzene (anhydrous)
-
4-Chlorophenylacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add 1,3-dichlorobenzene (1.2 equivalents) and anhydrous aluminum chloride (1.3 equivalents) under a nitrogen atmosphere. Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Reactant Ratio (1,3-Dichlorobenzene : 4-Chlorophenylacetyl chloride : AlCl₃) | 1.2 : 1.0 : 1.3 | An excess of the aromatic substrate can improve yield. A stoichiometric excess of the catalyst is necessary due to product complexation. |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | Controls the initial exotherm and minimizes side reactions. Allows the reaction to proceed to completion. |
| Reaction Time | 4-6 hours | Typically sufficient for completion. Monitor by TLC for confirmation. |
| Solvent | Dichloromethane | A common, inert solvent for Friedel-Crafts reactions. |
| Expected Yield (after purification) | 60-80% | This can vary based on the scale and purity of reagents. |
References
- NIST. Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
- ResearchGate.
- BenchChem.
- SpectraBase. 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts.
- BenchChem. Technical Guide: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- University of Rochester.
- ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol.
- Synthesis.
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- University of Michigan.
- University of California, Los Angeles.
- United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Taylor & Francis.
- Organic Syntheses.
- Restek.
- Biosynth. 2-Chloro-1-(4-chlorophenyl)ethanone | 937-20-2 | AAA93720.
- BenchChem. A Comparative Guide to the Structural Validation of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- ScienceDirect. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2).
- ChemicalBook. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum.
- ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,...
Sources
"2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS No. 94171-11-6). The information herein is synthesized from supplier data, established principles of organic chemistry, and analysis of analogous chemical structures to ensure a comprehensive understanding of its stability and storage requirements.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, room temperature environment.[1] Key considerations include:
-
Temperature: Room temperature is generally recommended. Avoid excessive heat or freezing. High temperatures can accelerate degradation, while freezing is generally unnecessary and may not provide additional stability.
-
Atmosphere: The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Light: While not explicitly stated for this specific compound, it is good practice to store sensitive organic compounds, particularly those with aromatic rings and carbonyl groups, protected from light to prevent photochemical reactions.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended in a tightly sealed container at room temperature, it is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visual changes in the material (e.g., discoloration, clumping).
Q3: What are the known incompatibilities for this compound?
Based on the functional groups present (a ketone and chlorinated aromatic rings), this compound should be considered incompatible with:
-
Strong Oxidizing Agents: These can react with the ethanone moiety.
-
Strong Reducing Agents: These can reduce the ketone functional group.
-
Strong Bases: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by strong bases, leading to enolate formation and potentially undesired side reactions or degradation.[2]
-
Strong Acids: While ketones are generally stable in acidic conditions, very strong acids could potentially catalyze side reactions.
Q4: Is this compound sensitive to moisture?
Yes, compounds of this nature can be sensitive to moisture. It is recommended to handle the compound in a dry environment and to store it in a desiccated container or under an inert atmosphere, especially for long-term storage.
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in experimental settings.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at room temperature and protected from light and moisture. 2. Assess Purity: Re-analyze the compound's purity using an appropriate analytical technique such as HPLC, GC, or NMR. 3. Source a New Batch: If degradation is confirmed, obtain a fresh supply of the compound. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, leading to clumping. | 1. Dry the Compound: If moisture absorption is suspected, the compound can be dried under a vacuum. 2. Use an Appropriate Solvent: Ensure that a suitable and dry solvent is being used for dissolution. |
| Discoloration of the compound (e.g., yellowing). | This may indicate degradation, possibly due to exposure to light, air, or impurities. | 1. Check for Impurities: Analyze the compound to identify any potential degradation products. 2. Purification: If the compound is deemed impure but salvageable, consider recrystallization or chromatography. However, for critical applications, using a new batch is recommended. |
Experimental Workflow: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Sample Preparation: Prepare a solution of the stored compound at the same concentration as the standard.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (indicating impurities or degradation products) and a decrease in the area of the main peak in the sample compared to the standard.
Stability and Degradation
The stability of this compound is primarily influenced by its chemical structure, which includes a ketone functional group and three chlorine substituents on the aromatic rings.
Key Structural Features and Their Impact on Stability:
-
Ketone Group: The carbonyl group is a site of potential nucleophilic attack. It also makes the α-hydrogens (on the carbon between the carbonyl and the 4-chlorophenyl ring) acidic, making the compound susceptible to base-catalyzed reactions.
-
Chlorinated Phenyl Rings: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the ketone. Polychlorinated aromatic compounds are generally stable but can undergo degradation under specific conditions, such as microbial action or advanced oxidation processes.[3][4]
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of α-halo ketones and chlorinated acetophenones, potential degradation could occur via:
-
Hydrolysis: Prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis.
-
Photodegradation: Aromatic ketones can be susceptible to degradation upon exposure to UV light.
-
Reaction with Nucleophiles: The carbon atom alpha to the carbonyl group can be a target for nucleophilic substitution.[5]
Visualizing Stability Considerations
The following diagram illustrates a decision-making process for handling and assessing the stability of this compound.
Caption: Decision tree for stability assessment.
References
-
AccelaChem. 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone. Available at: [Link]
-
Markus, A., et al. (1996). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 62(8), 2706-2712. Available at: [Link]
-
Wikipedia. α-Halo ketone. Available at: [Link]
-
Pavelic, K., et al. (2018). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 19(10), 3099. Available at: [Link]
-
JoVE. (2022). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Microbial degradation of chlorinated acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Technical Support Center: Troubleshooting Grignard Reactions for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Grignard synthesis of precursors for "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone." This guide is designed to provide in-depth, experience-based insights to help you navigate the complexities of this specific and nuanced organometallic reaction.
The synthesis of this compound via a Grignard reaction typically involves the reaction of 4-chlorobenzylmagnesium chloride with an appropriate 2,4-dichlorophenyl-containing electrophile, such as 2,4-dichlorobenzoyl chloride or a related derivative. The Grignard reagent, 4-chlorobenzylmagnesium chloride, is a potent nucleophile, created by reacting 4-chlorobenzyl chloride with magnesium metal in an anhydrous ether solvent.[1] The nucleophilic benzylic carbon then attacks the electrophilic carbonyl carbon of the acyl chloride.[1]
This guide will address common issues from the formation of the Grignard reagent to the final product yield, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Grignard Reagent Formation - The Critical First Step
The successful formation of the Grignard reagent is paramount. Failure at this stage is a common stumbling block.
Question 1: My Grignard reaction is failing to initiate or is very sluggish. What are the likely causes and how can I resolve this?
Answer: Failure to initiate is one of the most common challenges in Grignard synthesis. The primary culprits are usually related to the magnesium surface's passivity or the presence of quenching impurities.[2]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[3]
-
Solution: Activation of the magnesium is crucial.[4]
-
Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive metal surface.[4]
-
Chemical Activation: Add a small crystal of iodine to the flask. The disappearance of the violet iodine vapor upon gentle warming indicates activation.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used.[4]
-
-
-
Presence of Moisture: Grignard reagents are highly reactive with protic sources, especially water, which will quench the reagent as it forms.[3][5]
-
Poor Quality of Alkyl Halide: The 4-chlorobenzyl chloride may contain impurities that inhibit the reaction.
-
Solution: Use freshly distilled or purchased high-purity 4-chlorobenzyl chloride. Passing it through a column of alumina immediately before use can remove trace impurities.[6]
-
Question 2: I'm observing a significant amount of a dimeric byproduct, 1,2-bis(4-chlorophenyl)ethane. What is causing this and how can I minimize it?
Answer: This byproduct is the result of a Wurtz coupling reaction, where the formed Grignard reagent reacts with the starting 4-chlorobenzyl chloride.[3][7]
-
Causality: This side reaction is particularly prevalent with benzylic halides.[8]
-
Mitigation Strategies:
-
Slow Addition: Add the 4-chlorobenzyl chloride solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[7]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface.[7]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For benzyl halides, tetrahydrofuran (THF) has been shown to favor Wurtz coupling compared to diethyl ether (Et₂O).[8] Consider using Et₂O or 2-methyltetrahydrofuran (2-MeTHF).[8]
-
| Solvent | Product to Wurtz Coupling Byproduct Ratio (for Benzyl Grignard) |
| Diethyl Ether (Et₂O) | 90 : 10 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| Data adapted from a study on benzyl chloride Grignard reactions.[8] |
Section 2: The Carbon-Carbon Bond Forming Reaction
Once the Grignard reagent is successfully formed, the next critical step is its reaction with the electrophile.
Question 3: My reaction yield is low, and I'm recovering a significant amount of the starting ketone after workup. What's happening?
Answer: Recovering the starting ketone suggests that the Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the ketone.[9]
-
Mechanism: If the 2,4-dichlorophenyl ketone has alpha-hydrogens, the sterically hindered Grignard reagent can deprotonate it, forming an enolate. This enolate is then protonated during the acidic workup, regenerating the starting ketone.[9]
-
Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the nucleophilic addition over enolization.[3]
-
Use of Additives: The addition of cerium(III) chloride (Luche reaction conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
-
Question 4: I'm isolating a tertiary alcohol instead of the desired ketone. Why is this occurring?
Answer: The formation of a tertiary alcohol indicates that the Grignard reagent has added to the ketone product.[10]
-
Causality: Ketones are also electrophilic and can react with the Grignard reagent.[11] If two equivalents of the Grignard reagent add to the acyl chloride, a tertiary alcohol will be formed after workup.[10]
-
Mitigation Strategies:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the 2,4-dichlorobenzoyl chloride at a low temperature (e.g., -78 °C). This ensures that the Grignard reagent is always the limiting reagent in the presence of the acyl chloride, minimizing the chance of it reacting with the newly formed ketone.
-
Careful Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride.
-
Experimental Protocols
Protocol 1: Preparation of 4-Chlorobenzylmagnesium Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[7]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[7] Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.[3]
-
Grignard Reagent Formation: Add anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether.[7] Add a small portion of the 4-chlorobenzyl chloride solution to initiate the reaction, which is indicated by bubbling and a gentle reflux.[8] Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.[7] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation.[7]
Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.[3]
-
Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.[3]
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[3] Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of the target ketone.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Removal of unreacted starting materials in "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone" synthesis
Welcome to the technical support center for the synthesis and purification of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the removal of unreacted starting materials after synthesis. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My initial workup after the Friedel-Crafts acylation has left a complex mixture. What is the first step to isolate my product?
A1: The initial workup of a Friedel-Crafts acylation is critical for a clean separation. The reaction typically uses a Lewis acid, like aluminum chloride (AlCl₃), which forms a stable complex with the ketone product.[1][2] This complex must be hydrolyzed to liberate the desired ketone.
Causality: The carbonyl oxygen of the product, this compound, is a Lewis base that coordinates strongly with the AlCl₃ catalyst.[1] If this complex is not broken, your product will remain in the aqueous layer during extraction or form an emulsion, leading to poor recovery.
Recommended Action: Acidic Hydrolysis Workup A proper quench and hydrolysis is the first line of defense.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[3] This highly exothermic process should be done in an ice bath with vigorous stirring.
-
The acid protonates the aluminum-oxygen complex, and the water hydrolyzes the aluminum salts, breaking the complex and releasing your ketone product.[4]
-
The mixture can then be transferred to a separatory funnel for extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3][4]
Q2: I've performed the acidic workup, but my crude product (an oil/solid) still shows unreacted 2,4-dichloroacetophenone on my TLC/NMR. How can I remove it?
A2: Unreacted 2,4-dichloroacetophenone is a common impurity. Its polarity is similar to the desired product, which can make separation challenging. The choice of method depends on the scale of your reaction and the physical state of your crude product.
Option 1: Recrystallization (if the crude product is a solid or can be solidified)
Expertise & Experience: Recrystallization is a powerful and scalable technique for purifying solids. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurity (2,4-dichloroacetophenone) remains soluble at cool temperatures.
Protocol: Step-by-Step Recrystallization
-
Solvent Screening: Test small batches of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, or mixtures like ethanol/water).
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by TLC, melting point, or NMR.
Option 2: Column Chromatography
Authoritative Grounding: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5] Since the product, this compound, is more substituted and generally less polar than 2,4-dichloroacetophenone, it should elute first with a non-polar solvent system.
Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product.
| Parameter | Recrystallization | Column Chromatography |
| Best For | Solid crude products, large scale | Oily crude products, small to medium scale, difficult separations |
| Principle | Differential solubility | Differential adsorption and solubility |
| Pros | Scalable, cost-effective, can yield very pure material | High resolution, versatile for various impurities |
| Cons | Requires a solid product, potential for product loss in mother liquor | More time-consuming, requires larger solvent volumes, potential for product degradation on silica[7] |
Q3: My reaction seems to have a significant amount of unreacted 4-chlorobenzyl chloride. How do I remove this starting material?
A3: 4-Chlorobenzyl chloride is a reactive electrophile and a lachrymator, so it should be handled with care in a fume hood.[8] Its removal is generally more straightforward than ketone impurities due to its different reactivity and polarity.
Expertise & Experience: Unreacted 4-chlorobenzyl chloride can often be removed during the aqueous workup by reacting it with a nucleophile to form a more polar, water-soluble compound. Additionally, its volatility allows for its removal under vacuum if present in small amounts.
Recommended Action: Quenching and Extraction
-
Aqueous Wash: During the workup, washing the organic layer with a dilute base like sodium bicarbonate (NaHCO₃) solution can help hydrolyze some of the residual 4-chlorobenzyl chloride to the more polar 4-chlorobenzyl alcohol, aiding its removal into the aqueous phase.[9]
-
Column Chromatography: If aqueous washes are insufficient, column chromatography is very effective. 4-Chlorobenzyl chloride is significantly less polar than the ketone product and will elute much faster from a silica gel column. Use a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) to first elute the 4-chlorobenzyl chloride before increasing the polarity to elute your product.
Q4: Can I use a chemical scavenger or a specific extraction technique to remove the unreacted ketone starting material?
A4: Yes, for unreacted ketones that are sterically unhindered, a bisulfite extraction can be a highly effective chemical method for removal.[10][11]
Causality: Sodium bisulfite (NaHSO₃) reacts with unhindered ketones to form a charged bisulfite adduct.[11] This adduct is water-soluble and can be easily separated from the desired product in the organic layer through a liquid-liquid extraction.
Protocol: Bisulfite Extraction for Ketone Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes.[10]
-
Allow the layers to separate. The aqueous layer, now containing the bisulfite adduct of the unreacted ketone, can be drained off.
-
Wash the organic layer with water and then with brine to remove any remaining bisulfite.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Trustworthiness: This method is self-validating. The success of the extraction can be immediately checked by TLC or ¹H NMR of the organic layer, which should show a significant reduction or complete absence of the starting ketone.[10]
Visual Workflow and Diagrams
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product after the initial acidic workup.
Caption: Decision tree for post-workup purification.
Diagram 2: Logic of Bisulfite Extraction
This diagram illustrates the chemical principle behind using sodium bisulfite to separate a reactive ketone from the product.
Caption: Separation principle of bisulfite extraction.
References
-
Taylor & Francis. (n.d.). Development of chromatographic procedure for the purification of 1,2-diketone. Taylor & Francis Online. Retrieved from [Link]
-
Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. tandfonline.com [tandfonline.com]
- 7. physicsforums.com [physicsforums.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. The primary synthetic route discussed is the Friedel-Crafts acylation, a robust but often challenging electrophilic aromatic substitution reaction.[1]
This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process control recommendations to ensure a safe, efficient, and reproducible scale-up.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The underlying causality and recommended solutions are grounded in established chemical principles.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in Friedel-Crafts acylation are a frequent challenge during scale-up. The root cause often lies in one of several critical areas:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the reagents, solvent, or reaction vessel will hydrolyze AlCl₃, rendering it inactive and generating HCl. On a larger scale, the increased surface area of vessels and larger volumes of reagents heighten the risk of moisture contamination.
-
Deactivated Aromatic Ring: While the acyl group of the product deactivates the ring to prevent polyacylation, the starting material, 1,3-dichlorobenzene, is already moderately deactivated by the two chlorine atoms.[3][4] This inherent low reactivity can lead to incomplete conversion, especially if reaction conditions are not optimized.
-
Sub-Optimal Reaction Temperature: The reaction is typically exothermic.[5] Poor heat dissipation at scale can lead to localized temperature spikes, promoting side reactions and decomposition of starting materials or product. Conversely, if the temperature is too low, the activation energy may not be overcome, resulting in a stalled or sluggish reaction.[2]
-
Inefficient Mixing: As the reaction progresses, a thick slurry often forms due to the complexation of the product ketone with AlCl₃.[1] Inadequate agitation in a large reactor can lead to poor mass transfer, creating isolated pockets of unreacted material and reducing the overall yield.
Q2: I am observing the formation of multiple unexpected products. How can I improve regioselectivity and minimize impurities?
The primary impurity concern in this synthesis is the formation of regioisomers. While the directing effects of the two chlorine atoms on 1,3-dichlorobenzene favor acylation at the 4-position, acylation at the 2- or 5-position can occur.
-
Controlling Reaction Temperature: Maintaining a consistently low temperature (e.g., 0-5 °C) throughout the addition of reagents is critical.[6] Higher temperatures provide the activation energy needed to form less-favored isomers. Ensure your reactor's cooling system is sufficient for the batch size.
-
Order and Rate of Addition: The order of reagent addition is crucial. A common successful strategy involves first creating a suspension of AlCl₃ in the solvent, followed by the slow, dropwise addition of the acyl chloride to form the acylium ion electrophile.[5] The aromatic substrate (1,3-dichlorobenzene) is then added slowly to this mixture. This method maintains a low concentration of the reactive electrophile, minimizing side reactions.
-
Solvent Choice: The choice of solvent can influence reaction outcomes. Dichloromethane is common but poses safety and environmental concerns.[6] Less reactive solvents like 1,2-dichloroethane can be used, but may require slightly higher temperatures. Non-polar solvents are generally preferred.
Q3: The reaction workup and quench are hazardous and difficult to control at scale. What are the best practices?
The quench step is arguably the most dangerous part of a large-scale Friedel-Crafts acylation. The unreacted AlCl₃ and the AlCl₃-ketone complex react violently with water in a highly exothermic process, liberating large volumes of corrosive hydrogen chloride (HCl) gas.[6]
-
Controlled Reverse Quench: The safest method is a controlled reverse quench. Slowly transfer the reaction mixture onto a vigorously stirred mixture of ice and water, or a dilute acid solution (e.g., 1M HCl). Never add water directly to the reaction vessel.
-
Temperature Management: The quench vessel must be equipped with efficient cooling to manage the exotherm. The temperature should be maintained below 25 °C throughout the addition.
-
HCl Gas Scrubbing: The reactor and quench vessel must be vented to a caustic scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl gas.
-
Phase Separation: After the quench, the product will be in the organic layer. Multiple extractions with water and a brine solution are necessary to remove residual aluminum salts and acid.
Q4: How can I effectively monitor the reaction's progress and determine its endpoint?
Real-time monitoring is essential to prevent over-running the reaction, which can lead to side product formation, or under-running it, which results in low conversion.
-
Thin-Layer Chromatography (TLC): For quick, qualitative checks, TLC is effective. A suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) should show the consumption of the starting material (1,3-dichlorobenzene) and the appearance of a new, lower-Rf spot corresponding to the product ketone.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[7] A small, carefully quenched sample can be analyzed to determine the percentage of starting material remaining. The reaction is considered complete when the starting material peak area is below a set threshold (e.g., <1%).
Process Workflows and Protocols
General Synthesis Workflow
The overall process can be visualized as a multi-step workflow, from initial setup to final product analysis.
Caption: High-level workflow for Friedel-Crafts acylation scale-up.
Troubleshooting Logic for Low Yield
When encountering low yield, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes. All procedures must be carried out by trained professionals with appropriate safety measures in place. A thorough risk assessment should be conducted before any scale-up operation.
Protocol 1: Synthesis of this compound
This protocol is based on a 1.0 molar scale. Adjustments are required for different batch sizes.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 1,3-Dichlorobenzene | 1.0 | 147.00 | 147.0 g | Substrate |
| 2-(4-chlorophenyl)acetyl chloride | 1.05 | 189.45 | 198.9 g | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 1.2 | 133.34 | 160.0 g | Catalyst[1] |
| Dichloromethane (DCM) | - | - | 1.5 L | Anhydrous Solvent |
Procedure:
-
Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.[5]
-
Catalyst Suspension: Charge the reactor with anhydrous dichloromethane (1.0 L) and cool to 0 °C using the jacket cooling system. Carefully add the anhydrous aluminum chloride (160.0 g) in portions while stirring. The addition is exothermic. Maintain the temperature below 10 °C.
-
Acylium Ion Formation: Dissolve 2-(4-chlorophenyl)acetyl chloride (198.9 g) in anhydrous dichloromethane (250 mL) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[5]
-
Acylation: Add the 1,3-dichlorobenzene (147.0 g) to the dropping funnel with an additional 250 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 90-120 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C. Monitor the reaction progress every hour using HPLC or TLC. The reaction is typically complete within 2-4 hours.
Protocol 2: Workup and Purification
-
Quench Preparation: In a separate 10L reactor, prepare a mixture of crushed ice (2 kg) and water (2 L).
-
Controlled Quench: Once the reaction is complete, slowly transfer the reaction mixture via a cannula or pump into the vigorously stirred ice/water mixture. Vent the quench reactor to a caustic scrubber. Monitor the temperature of the quench mixture, keeping it below 25 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 1 L), water (1 x 1 L), saturated sodium bicarbonate solution (1 x 1 L), and finally, brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: The resulting crude solid can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure product. Perform a solvent screen at a small scale to determine the optimal system.
Protocol 3: HPLC Analysis Method
This method provides a baseline for monitoring reaction progress and final product purity.[7]
| Parameter | Value |
| HPLC System | Standard system with UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
References
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. MDPI. Available at: [Link]
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]
-
Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH. Available at: [Link]
-
Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. PMC - NIH. Available at: [Link]
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
-
Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing. Available at: [Link]
-
Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]
- US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether. Google Patents.
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy). Google Patents.
-
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Chem-Impex. Available at: [Link]
-
Ethanone, 1-(2,4-dichlorophenyl)-. NIST WebBook. Available at: [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. Available at: [Link]
-
A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. Available at: [Link]
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Introduction
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] One such critical intermediate is 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated aromatic ketone. Its complex structure, featuring multiple chlorine substituents, presents unique analytical challenges, particularly in resolving the parent compound from structurally similar process-related impurities and potential degradants.[3]
This technical guide provides an in-depth comparison of two robust analytical approaches for the purity analysis of this compound: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. This guide is designed for researchers, analytical scientists, and drug development professionals, offering practical insights and experimental data to inform method selection and implementation for quality control and stability testing.
The Analytical Imperative: Why Method Choice Matters
The choice between HPLC and UHPLC is not merely a matter of instrumentation but a strategic decision that impacts throughput, resolution, sensitivity, and operational costs.[4][5] For an intermediate like this compound, a well-chosen analytical method must be "stability-indicating."[6][7] This means the method must be able to separate the intact molecule from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light.[6][7][8]
This guide will dissect the nuances of each technique, providing the scientific rationale behind the methodological choices and presenting comparative data to facilitate an informed decision based on your laboratory's specific needs.
Methodology Comparison: HPLC vs. UHPLC
The fundamental principle of separation for both HPLC and UHPLC in this application is reversed-phase chromatography.[9] This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[9][10] The separation of this compound and its impurities is governed by their differential partitioning between these two phases.[10][11]
Primary Method: High-Performance Liquid Chromatography (HPLC)
Conventional HPLC is a well-established and robust technique widely used in pharmaceutical analysis.[1][12]
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18 column is the workhorse for reversed-phase HPLC.[3][10] The octadecylsilyl stationary phase provides excellent hydrophobic interaction with the aromatic rings and chlorine atoms of the analyte and its potential impurities, leading to effective separation.[13]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[14] A gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute impurities with a wide range of polarities and to ensure the sharp elution of the main peak.
-
Detection: A UV detector set at a wavelength where the analyte and its expected impurities exhibit significant absorbance is crucial for sensitive detection. The aromatic nature of the compound makes UV detection a suitable choice.
Experimental Protocol: HPLC Method
| Parameter | Condition |
| Instrument | Standard HPLC System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity.[4] This is achieved by using columns packed with smaller particles (<2 µm) and operating at higher pressures.[4]
Rationale for Method Parameters:
-
Stationary Phase (Column): A sub-2 µm C18 column is utilized. The smaller particle size provides a much higher number of theoretical plates, leading to sharper peaks and better resolution of closely eluting impurities.[4]
-
Mobile Phase: The same mobile phase composition as the HPLC method can often be adapted. However, the gradient is significantly shorter due to the higher efficiency of the UHPLC column.
-
System Considerations: UHPLC systems are engineered to handle higher backpressures and have lower system dispersion, which is critical for maintaining the high resolution achieved with sub-2 µm columns.
Experimental Protocol: UHPLC Method
| Parameter | Condition |
| Instrument | UHPLC System with UV Detector |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50-90% B; 5-6 min: 90% B; 6.1-7 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the expected performance characteristics of the two methods.
| Performance Metric | HPLC Method | UHPLC Method | Advantage |
| Analysis Time | ~30 minutes | ~7 minutes | UHPLC |
| Resolution (Critical Pair) | > 2.0 | > 2.5 | UHPLC |
| Theoretical Plates | ~15,000 | ~25,000 | UHPLC |
| Solvent Consumption per Run | ~30 mL | ~2.8 mL | UHPLC |
| Sensitivity (LOD/LOQ) | Baseline | Improved | UHPLC |
The data clearly indicates that the UHPLC method offers significant advantages in terms of speed and efficiency.[4][5] The shorter analysis time allows for higher sample throughput, which is crucial in a drug development setting. The improved resolution provides greater confidence in the separation of all potential impurities.
Method Validation and System Suitability: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[15][16][17][18][19] This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] Forced degradation studies are a key part of establishing specificity.[6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[18]
System Suitability Testing (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately.[11][12] Typical SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and resolution of a critical peak pair.
Visualizing the Workflows
To better illustrate the analytical processes, the following diagrams outline the general workflow for HPLC/UHPLC analysis and the decision-making process for method selection.
Caption: General workflow for HPLC/UHPLC purity analysis.
Caption: Decision matrix for selecting HPLC vs. UHPLC.
Conclusion and Recommendations
Both the traditional HPLC and the modern UHPLC methods are capable of providing reliable purity analysis for this compound.
-
The HPLC method is a robust and dependable choice, particularly for laboratories where UHPLC instrumentation is not available. It can be fully validated to meet regulatory requirements.
-
The UHPLC method is demonstrably superior in terms of speed, resolution, and solvent savings.[4][5] For laboratories focused on high-throughput analysis and improved separation of complex impurity profiles, transitioning to a UHPLC method is highly recommended. The significant reduction in analysis time and solvent consumption also leads to more sustainable laboratory operations.
Ultimately, the selection between these two powerful techniques should be based on a laboratory's specific requirements regarding sample throughput, the complexity of the impurity profile, and available instrumentation. In either case, adherence to rigorous method validation and system suitability criteria as outlined by the USP <621> and ICH Q2(R1) guidelines is essential to ensure the generation of accurate and trustworthy data.[11][15][20][21][22]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: vertexaisearch.cloud.google.com.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- Understanding the Latest Revisions to USP <621>. Source: Agilent.
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A Senior Application Scientist's Guide to the Spectral Interpretation of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the spectral data for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone , a halogenated aromatic ketone with potential applications in organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will employ a comparative approach, leveraging data from structurally similar compounds to predict and interpret its spectral characteristics. This methodology not only allows for a robust theoretical analysis but also hones the essential skills of spectral interpretation through analogy and first principles.
This guide is intended for researchers, scientists, and drug development professionals who rely on spectral data for routine characterization and discovery. We will delve into the expected features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.
Comparative Framework: Selecting Analogues for Insight
To build a comprehensive spectral profile of our target compound, we will draw comparisons with the following structurally related molecules:
-
1-(2,4-dichlorophenyl)ethanone : This analogue allows us to understand the spectral contributions of the dichlorinated phenyl ring and the ethanone backbone.
-
2-bromo-1-(4-chlorophenyl)ethanone : This compound provides insight into the spectral influence of a halogenated methylene group adjacent to a carbonyl and a chlorinated phenyl ring.
-
2,2-dibromo-1-(4-chlorophenyl)ethanone : Further helps in understanding the impact of multiple halogens on the methylene bridge.
By analyzing the known spectral data of these compounds, we can extrapolate the expected signals for this compound with a high degree of confidence.
Spectral Analysis and Interpretation
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we anticipate the following key absorptions:
-
Carbonyl (C=O) Stretch : A strong, sharp absorption is expected in the region of 1690-1710 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency from that of a simple aliphatic ketone. The presence of electron-withdrawing chlorine atoms on the phenyl ring may slightly increase this frequency.
-
Aromatic C=C Stretches : Multiple sharp peaks of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene rings.
-
C-H Stretches (Aromatic) : These will be observed as a group of weak to medium absorptions above 3000 cm⁻¹ .
-
C-H Stretches (Aliphatic) : The methylene (-CH₂-) group will exhibit stretching vibrations in the 2850-2960 cm⁻¹ range.
-
C-Cl Stretches : Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will be indicative of the carbon-chlorine bonds.
Table 1: Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 1-(2,4-dichlorophenyl)ethanone | C=O: ~1690, Aromatic C=C: ~1580, 1470, C-Cl: ~820, 770[1] |
| 2,4-dinitrophenylhydrazone of benzaldehyde | Aromatic C-H: 3090, C=C: 1620[2] |
| Predicted for this compound | C=O: ~1700, Aromatic C=C: ~1475, 1590, C-H (aromatic): >3000, C-H (aliphatic): ~2950, C-Cl: ~700-850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms in the molecule.
-
Methylene Protons (-CH₂-) : A singlet is expected for the two methylene protons. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the chlorine atom on the neighboring phenyl ring. We predict this signal to appear around 4.5-5.0 ppm . For comparison, the methylene protons in 2-bromo-1-(4-chlorophenyl)ethanone appear at 4.42 ppm.[3]
-
Aromatic Protons : The protons on the two benzene rings will appear in the aromatic region (7.0-8.0 ppm ). The 2,4-dichlorophenyl ring will show a complex splitting pattern for its three protons. The 4-chlorophenyl ring will exhibit a more symmetrical pattern, likely two doublets, for its four protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and their chemical environments.
-
Carbonyl Carbon (C=O) : This will be the most downfield signal, expected in the range of 190-200 ppm . In 2-bromo-1-(4-chlorophenyl)ethanone, the carbonyl carbon appears at 190.2 ppm.[3]
-
Methylene Carbon (-CH₂-) : This carbon will be found around 45-55 ppm . The carbon in 1,2-dichloroethane appears at a similar chemical shift.[4]
-
Aromatic Carbons : The aromatic carbons will resonate in the 120-140 ppm region. The carbons bonded to chlorine will be deshielded and appear at the lower end of this range.
Table 2: Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-bromo-1-(4-chlorophenyl)ethanone | Methylene (-CH₂-): 4.42 (s, 2H), Aromatic: 7.48 (d, 2H), 7.94 (d, 2H) | Carbonyl: 190.2, Methylene: 30.4, Aromatic: 129.2, 130.3, 132.2, 140.5 |
| 2,2-dibromo-1-(4-chlorophenyl)ethanone | Methine (-CH-): 6.62 (s, 1H), Aromatic: 7.50 (d, 2H), 8.06 (d, 2H) | Carbonyl: 184.9, Methine: 39.2, Aromatic: 129.0, 129.3, 131.2, 141.1 |
| Predicted for this compound | Methylene (-CH₂-): ~4.7 (s, 2H), Aromatic: ~7.2-7.8 (m, 7H) | Carbonyl: ~192, Methylene: ~48, Aromatic: ~125-140 |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation analysis. For this compound (C₁₄H₉Cl₃O), the molecular weight is approximately 299.58 g/mol .[5]
-
Molecular Ion Peak ([M]⁺) : Due to the presence of three chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopic peaks. The relative intensities of these peaks (M, M+2, M+4, M+6) will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern : The molecule is expected to fragment via characteristic pathways for aromatic ketones.[6] Key fragmentation steps would include:
-
Alpha-Cleavage : Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of acylium ions.
-
Loss of Chlorine : Loss of a chlorine radical from the aromatic rings.
-
Loss of CO : Subsequent loss of a neutral carbon monoxide molecule from acylium ions.
-
A GC-MS spectrum is available for a compound identified as "4'-Chlorophenyl-2,4-dichlorobenzyl ketone," which corresponds to the structure of our target molecule.[5] This data can be used for direct comparison.
Experimental Workflow: From Synthesis to Analysis
A plausible and widely used method for the synthesis of such ketones is the Friedel-Crafts acylation.[7]
Caption: Workflow for the synthesis and spectral analysis of the target compound.
Detailed Protocol: Spectral Data Acquisition
-
Sample Preparation :
-
For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
For NMR spectroscopy, dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
For MS, dissolve a small amount of the sample in a volatile organic solvent for injection into the instrument.
-
-
IR Spectroscopy :
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies as discussed above.
-
-
NMR Spectroscopy :
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Assign the signals to the respective protons and carbons in the molecule.
-
-
Mass Spectrometry :
-
Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the molecular ion cluster and the major fragment ions to confirm the structure.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of IR, NMR, and mass spectrometry. By leveraging a comparative approach with structurally similar molecules, we can predict and interpret the spectral data with a high degree of accuracy. This guide provides a framework for this analysis, emphasizing the importance of understanding the fundamental principles of spectroscopy and applying them to novel chemical entities. The provided experimental workflow offers a practical approach for researchers to synthesize and characterize this and other related compounds.
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"2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone" vs "2-bromo-1-(2,4-dichlorophenyl)ethanone" in synthesis
A Strategic Guide for Synthetic Chemists: Comparing Key Phenylacetophenone Intermediates
An In-depth Analysis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone vs. 2-bromo-1-(2,4-dichlorophenyl)ethanone in Advanced Synthesis
In the landscape of pharmaceutical and agrochemical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Substituted phenylacetophenones are foundational scaffolds for a multitude of high-value compounds. This guide provides a detailed, data-supported comparison between two such pivotal intermediates: This compound and 2-bromo-1-(2,4-dichlorophenyl)ethanone .
While structurally similar, the profound difference in the α-substituent—a stable 4-chlorophenyl group versus a highly reactive bromine atom—creates divergent pathways for their application. We will explore the nuances of their synthesis, compare their reactivity profiles, and provide field-proven protocols to guide researchers, scientists, and drug development professionals in making strategic synthetic choices.
Part 1: A Tale of Two Syntheses: C-C vs. C-Br Bond Formation
The synthetic origin of these two molecules fundamentally defines their character. One is typically constructed via robust carbon-carbon bond formation, while the other is generated through electrophilic halogenation, creating a reactive site for subsequent transformations.
The Friedel-Crafts Approach to this compound
The synthesis of this α-aryl ketone is a classic example of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] The strategy involves forming a C-C bond between an acyl group and an aromatic ring.
Causality Behind Experimental Choices: The reaction proceeds by activating a carboxylic acid derivative, typically an acyl chloride like 4-chlorophenylacetyl chloride, with a strong Lewis acid such as aluminum trichloride (AlCl₃).[3] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.[4] This powerful electrophile is then attacked by the electron-rich π-system of an aromatic substrate, in this case, 1,3-dichlorobenzene. A stoichiometric amount of the Lewis acid is necessary because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from re-entering the catalytic cycle.[2][4] The final product is liberated upon aqueous workup.
Caption: Friedel-Crafts Acylation Workflow.
The α-Bromination Route to 2-bromo-1-(2,4-dichlorophenyl)ethanone
In stark contrast, the synthesis of this α-haloketone creates a site of high reactivity. The common method is the direct bromination of a precursor ketone, 1-(2,4-dichlorophenyl)ethanone.
Causality Behind Experimental Choices: This reaction is an electrophilic α-substitution. The presence of the electron-withdrawing carbonyl group makes the α-protons acidic. In the presence of an acid or base, an enol or enolate intermediate is formed. This electron-rich intermediate readily attacks molecular bromine (Br₂), a soft electrophile. The reaction is often performed in solvents like ethyl ether or acetic acid.[5][6][7] Careful control of stoichiometry is crucial, as the product, an α-bromoketone, has protons on the other side of the carbonyl (the methyl group) that are slightly less acidic, but over-bromination to form a dibromo product can occur if excess bromine is used.[8]
Caption: Electrophilic α-Bromination Workflow.
Synthesis Strategy Comparison
| Parameter | This compound | 2-bromo-1-(2,4-dichlorophenyl)ethanone |
| Reaction Type | Friedel-Crafts Acylation (C-C bond formation) | Electrophilic α-Substitution (C-Br bond formation) |
| Key Reagents | 1,3-Dichlorobenzene, 4-Chlorophenylacetyl chloride, AlCl₃ | 1-(2,4-Dichlorophenyl)ethanone, Bromine (Br₂) |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Often self-catalyzed or requires acid/base trace |
| Key Challenge | Handling of moisture-sensitive Lewis acids; regioselectivity | Control of stoichiometry to prevent over-bromination |
| Product Nature | Stable α-aryl ketone scaffold | Highly reactive α-bromo ketone intermediate |
Part 2: Reactivity & Application: A Stable Scaffold vs. A Reactive Hub
The utility of these intermediates is a direct consequence of their α-substituent. The α-aryl ketone is a stable product, ready for modification at its carbonyl center, while the α-bromo ketone is an electrophilic hub primed for nucleophilic attack.
The α-Bromo Ketone: A Workhorse for Nucleophilic Substitution
Alpha-haloketones are highly valued intermediates precisely because the halogen is an excellent leaving group in nucleophilic substitution reactions.[9][10] The reactivity of the C-Br bond is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the bond and stabilizes the transition state of an Sₙ2 reaction.[10][11]
The Decisive Factor: Leaving Group Ability The rate of Sₙ2 reactions is critically dependent on the leaving group. For halogens, the ability to depart and stabilize the resulting negative charge follows the trend: I > Br > Cl > F.[9] This makes the C-Br bond in 2-bromo-1-(2,4-dichlorophenyl)ethanone significantly more reactive than a corresponding C-Cl bond, making it the intermediate of choice for efficient substitution reactions.
This high reactivity is harnessed in the synthesis of numerous azole-based antifungal agents. Drugs like Econazole, Miconazole, and Ketoconazole are synthesized by alkylating an imidazole or piperazine nucleus with this bromo-intermediate.[8][12][13][14] It also serves as a building block for agrochemical fungicides such as Propiconazole and Imazalil.[15]
Caption: Sₙ2 reaction of the α-bromo ketone.
The α-Aryl Ketone: A Pre-formed Core Structure
This compound , by contrast, possesses a robust C-C bond at the α-position that is unreactive to nucleophilic substitution under normal conditions. Its synthetic value lies in the fact that a significant portion of a target molecule's carbon skeleton is already assembled. Subsequent chemical transformations would target the ketone's carbonyl group, for example:
-
Reduction: Using reducing agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol. This is a key step in the synthesis of econazole and miconazole, which occurs after the imidazole has been attached via the bromo-intermediate.[13]
-
Further Elaboration: The aromatic rings can be subjected to further substitutions, although the existing chloro- and acyl- groups are deactivating.
This compound is therefore not a reactive intermediate for building chains, but rather a more advanced precursor that is structurally closer to a final target. It is particularly useful in medicinal chemistry for creating libraries of compounds where the α-aryl group is a point of diversity.
Part 3: Data & Protocols for the Practicing Scientist
Physicochemical Data Comparison
| Property | This compound | 2-bromo-1-(2,4-dichlorophenyl)ethanone |
| CAS Number | 13052-93-8 (Example, specific CAS may vary) | 2631-72-3[16][17][18] |
| Molecular Formula | C₁₄H₉Cl₃O | C₈H₅BrCl₂O[16][17] |
| Molecular Weight | 311.58 g/mol | 267.94 g/mol [16][17] |
| Safety Profile | General irritant | Potent Lachrymator; skin and eye irritant.[15] Handle with extreme care in a fume hood.[15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone [5]
-
1. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.9 g (0.1 mol) of 1-(2,4-dichlorophenyl)ethanone in 100 mL of ethyl ether.
-
2. Bromine Addition: Cool the flask in an ice bath. While stirring, add 16.0 g (0.1 mol, approx. 5.1 mL) of bromine dropwise. Maintain the temperature below 10°C. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.
-
3. Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
4. Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine to remove any remaining acid and salts.
-
5. Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the title compound, typically obtained in high purity.
Protocol 2: Synthesis of Econazole - A Representative Application [13]
This multi-step synthesis clearly illustrates the role of the bromo-intermediate.
-
Step A (Imidazole Alkylation): React 2-bromo-1-(2,4-dichlorophenyl)ethanone (from Protocol 1) with imidazole in a suitable solvent to form the intermediate 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-imidazole.
-
Step B (Ketone Reduction): Reduce the ketone functionality of the product from Step A using sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol) to yield the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
Step C (O-Alkylation): Deprotonate the alcohol from Step B with a strong base (e.g., sodium hydride) to form an alkoxide. Alkylate this intermediate with p-chlorobenzyl chloride to furnish the final product, Econazole.
Conclusion: Strategic Selection Based on Synthetic Goals
The choice between This compound and 2-bromo-1-(2,4-dichlorophenyl)ethanone is not a matter of superior performance but of strategic intent.
-
Choose 2-bromo-1-(2,4-dichlorophenyl)ethanone when: The goal is to introduce a nucleophile at the α-position. Its high reactivity makes it an ideal and widely-used precursor for constructing complex molecules like azole antifungals via Sₙ2 displacement. It is a versatile, reactive building block.
-
Choose this compound when: The α-aryl moiety is a core component of the final target molecule. This intermediate serves as a stable, advanced scaffold where subsequent chemical modifications will target other functional groups, primarily the ketone. It represents a synthetic strategy where a key C-C bond is formed early in the sequence.
By understanding the distinct synthetic origins and resultant reactivity profiles of these two intermediates, drug development professionals and research scientists can design more efficient, logical, and effective synthetic routes to novel and valuable compounds.
References
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PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]
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Di Miceli, M., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-infective Agents. National Institutes of Health (NIH). Available from: [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. National Institutes of Health (NIH). Available from: [Link]
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Autech. Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. Available from: [Link]
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Correa-Basurto, J., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. ResearchGate. Available from: [Link]
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Gotor-Fernández, V., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. PubMed. Available from: [Link]
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Di Miceli, M., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-infective Agents. Frontiers in Chemistry. Available from: [Link]
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ResearchGate. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Available from: [Link]
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Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Antifungal Agent. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Available from: [Link]
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University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]
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SciELO México. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Available from: [Link]
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ResearchGate. The reactivity of α-halo ketones in nucleophilic substitution. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Available from: [Link]
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PubMed. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Available from: [Link]
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Frontiers. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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ResearchGate. Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Available from: [Link]
-
Pediaa.com. Difference Between Friedel Crafts Acylation and Alkylation. Available from: [Link]
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Quora. What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Available from: [Link]
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Sciencemadness.org. Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Available from: [Link]
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Certificate of Analysis for "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone"
Beginning The Search
I've initiated a thorough search for information on "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone." I'm gathering data on its chemical characteristics, synthesis methods, analytical techniques, and potential applications. My aim is to build a solid foundation of knowledge. I am now looking for commercially available sources.
Deepening the Investigation
I'm now focused on the practical aspects. I'm actively searching for commercially available standards and reference materials for "this compound," and gathering representative Certificates of Analysis (CoA) to understand typical data and formatting. I'm also exploring alternative analytical methods and related compounds for comparison to build out the guide.
Structuring the Knowledge
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Building the Chemical Foundation
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Analyzing Related Compounds
I've learned that 2-( 4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is an antifungal drug intermediate. I've also found relevant analytical techniques for a CoA, like HPLC and GC-MS. While I lack a sample CoA, I plan to find related compound data to build a practical guide, and gather more on potential impurities. This is key to a robust comparison guide.
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Expanding Data Collection
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Building the Template
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Refining the Approach
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A Senior Application Scientist's Guide to the Analytical Standards of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
An Objective Comparison and Methodological Deep Dive for Researchers and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Standard
In the landscape of pharmaceutical development and chemical synthesis, the accuracy of quantitative analysis and the definitive identification of impurities are paramount. 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a key chemical entity, often encountered as a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents. Its robust analytical characterization is not merely a procedural step but the foundation of quality control, ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical standards for this compound. Moving beyond a simple listing of specifications, we will delve into the causality behind experimental choices, present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and offer a framework for objectively evaluating and comparing different sources of reference standards.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential before embarking on any analytical method development.
| Property | Value | Source |
| CAS Number | 94171-11-6 | [1] |
| Molecular Formula | C₁₄H₉Cl₃O | [1] |
| Molecular Weight | 299.58 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Storage | Sealed in dry, room temperature | [1] |
Workflow for Standard Selection and Validation
The selection of a primary reference standard is a critical decision. The following workflow outlines a systematic approach to ensure the chosen standard is fit for its intended purpose.
Caption: Workflow for selecting and validating an analytical reference standard.
Part 1: Purity Determination and Impurity Profiling via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main component from structurally similar impurities.
The Rationale Behind the Method: A reversed-phase C18 column is selected due to its excellent retention and separation capabilities for moderately non-polar aromatic compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the compound with a sharp, symmetrical peak shape. UV detection is employed, leveraging the chromophoric nature of the molecule's aromatic rings and carbonyl group for sensitive detection.[3][4]
Detailed Experimental Protocol: HPLC Purity Assay
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 248 nm.[3]
-
Run Time: 10 minutes.
-
-
Reagent and Standard Preparation:
-
Diluent: Acetonitrile:Water (70:30, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Sample Solution (100 µg/mL): Prepare a solution of the candidate standard at the same concentration as the Standard Stock Solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Stock Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%. The tailing factor should not be more than 2.0.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution and the Sample Solution in duplicate.
-
Calculate the purity of the candidate standard using the area normalization method.
-
Comparative Data: Evaluating Competing Standards
The primary differentiator between high-quality standards is their purity and the presence of detectable impurities.
| Parameter | Standard A (Supplier 1) | Standard B (Supplier 2) | Justification |
| Purity (Area %) | 99.8% | 98.5% | A higher purity value indicates a more accurate standard for quantitative applications. |
| Largest Impurity | 0.12% at RRT 1.3 | 0.85% at RRT 0.8 | The profile and quantity of impurities are critical. Impurity at RRT 0.8 could be a more polar starting material. |
| Total Impurities | 0.20% | 1.50% | Lower total impurities signify a cleaner, more reliable reference material. |
| CoA Provided | Comprehensive, with HPLC chromatogram and spectral data. | Basic, purity value only. | A self-validating standard is supported by comprehensive documentation from the supplier. |
This data is illustrative. RRT = Relative Retention Time.
Part 2: Identity Confirmation via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for confirming the identity of a compound. It provides a "fingerprint" mass spectrum that can be compared against libraries or theoretical fragmentation patterns.
The Rationale Behind the Method: The analyte is sufficiently volatile and thermally stable for GC analysis. An HP-5MS column (or equivalent) is a general-purpose, low-bleed column that provides excellent resolution for a wide range of semi-volatile organic compounds. Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible and complex fragmentation patterns, which are ideal for structural elucidation and library matching.[5]
Detailed Experimental Protocol: GC-MS Identity Test
-
Instrumentation and Conditions:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve a small amount of the standard in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 50 µg/mL.
-
-
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
-
Compare the acquired mass spectrum with a reference spectrum or analyze the fragmentation pattern.
-
Comparative Analysis of Mass Spectral Data
The fragmentation pattern is key to confirming the molecular structure. A comparison with related compounds highlights the unique features of the target analyte.
| Compound | Molecular Weight | Key Fragment Ions (m/z) | Distinguishing Features |
| This compound (Target) | 299.58 (for C₁₄H₉³⁵Cl₃O) | 298/300/302 (M+), 173/175/177 (C₇H₃Cl₂O+) , 125 (C₈H₈Cl+) | The dichlorobenzoyl cation (m/z 173) is a highly characteristic fragment. |
| 1-(2,4-Dichlorophenyl)ethanone | 189.04 | 188/190/192 (M+), 173/175/177, 145, 111 | Shares the dichlorobenzoyl fragment but has a different molecular ion.[5][6] |
| 1-(4-Chlorophenyl)ethanone | 154.59 | 154/156 (M+), 139/141 (M-CH₃)+, 111, 75 | Lacks the characteristic isotopic pattern of multiple chlorine atoms in the benzoyl fragment.[5][7] |
Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) are shown as slashes.
Caption: A typical analytical workflow for standard characterization.
Conclusion: An Evidence-Based Approach to Standard Selection
The selection of an analytical standard for this compound should not be based solely on the supplier's label claim. A rigorous, evidence-based approach combining thorough documentation review with orthogonal analytical techniques—HPLC for purity and GC-MS for identity—is essential. By implementing the detailed protocols and comparative frameworks presented in this guide, researchers and drug development professionals can confidently select and validate a reference standard that ensures the integrity, accuracy, and reproducibility of their analytical results. This diligence forms the bedrock of sound scientific research and robust quality assurance in the pharmaceutical industry.
References
-
PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
ResearchGate. (n.d.). A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]
Sources
- 1. 94171-11-6|this compound|BLD Pharm [bldpharm.com]
- 2. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Efficacy of Azole Antifungal Agents Derived from Deoxybenzoin Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antifungal efficacy of a significant class of antimicrobial compounds: azole derivatives synthesized from substituted deoxybenzoin precursors. While direct literature on antifungal agents derived from "2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone" is scarce, this molecule represents a classic deoxybenzoin structure. Such structures are pivotal precursors for synthesizing potent antifungal agents, most notably through the introduction of an azole moiety (such as imidazole or triazole).
This document bridges the synthetic gap, outlining the pathway from a precursor like this compound to clinically relevant azole antifungals. We will objectively compare the performance of these derivatives against established antifungal agents, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in the field of mycology and medicinal chemistry.
The Synthetic Bridge: From Deoxybenzoin to Azole Antifungals
The foundational structure, a halogenated deoxybenzoin, serves as an excellent scaffold for building potent antifungal agents. The presence of chloro-substituted phenyl rings is a common feature in many successful antifungal drugs, contributing to their binding affinity and metabolic stability. The primary synthetic challenge is the introduction of the pharmacologically active azole ring.
A common and efficient method involves the alpha-halogenation of the ketone, followed by nucleophilic substitution with an azole. For instance, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a well-documented key intermediate in the synthesis of several antifungal drugs, including sertaconazole and miconazole.[1][2] The proposed synthetic pathway from the precursor ketone is a logical and validated approach in medicinal chemistry.
Below is a generalized workflow for this transformation.
Caption: Generalized synthetic workflow from a deoxybenzoin precursor to a final azole antifungal agent.
Comparative Antifungal Efficacy
The efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The azole class of antifungals, including derivatives of the intermediates discussed, typically exhibit a broad spectrum of activity against yeasts and molds.
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, cell death.
Below is a table summarizing the in-vitro efficacy (MIC values) of representative azole antifungals against common fungal pathogens. These values serve as a benchmark for evaluating newly synthesized derivatives.
| Compound | Candida albicans | Candida krusei | Aspergillus fumigatus | Trichophyton rubrum | Reference(s) |
| Fluconazole | 0.25 - 2.0 µg/mL | 16 - 64 µg/mL | > 64 µg/mL | 0.5 - 8.0 µg/mL | |
| Itraconazole | 0.03 - 0.5 µg/mL | 0.12 - 1.0 µg/mL | 0.12 - 1.0 µg/mL | 0.03 - 0.25 µg/mL | [3] |
| Ketoconazole | 0.03 - 1.0 µg/mL | 0.25 - 4.0 µg/mL | 1.0 - 16 µg/mL | < 0.03 - 0.12 µg/mL | [4] |
| Sertaconazole | 0.06 - 0.5 µg/mL | 0.25 - 1.0 µg/mL | 0.5 - 2.0 µg/mL | ≤ 0.125 µg/mL | [2] |
| Novel Hydrazone Derivative | ~1.0 µg/mL | Not Reported | Not Reported | Not Reported | [4] |
Note: MIC values can vary based on the specific strain and testing methodology (e.g., CLSI guidelines).
As the data indicates, compounds like Sertaconazole, which can be synthesized from a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone intermediate, show potent and broad-spectrum activity.[2] The activity of novel derivatives must be compared against these standards. For instance, a novel hydrazone derivative showed activity against Candida albicans comparable to miconazole.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized methodologies are crucial. The following protocols outline the synthesis of a key intermediate and the subsequent evaluation of antifungal activity.
This protocol is adapted from established methods for synthesizing key azole intermediates.
Objective: To synthesize the core azole-ketone intermediate from a dichlorinated acetophenone, a process directly analogous to the functionalization of the topic's deoxybenzoin.
Step-by-Step Methodology:
-
α-Bromination: Dissolve 1-(2,4-dichlorophenyl)ethanone in glacial acetic acid. Add bromine dropwise while stirring at room temperature. Heat the mixture gently (e.g., 60°C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice water. The crude α-bromoacetophenone will precipitate. Filter the solid, wash with water until neutral, and dry under vacuum.
-
Nucleophilic Substitution: Dissolve the dried α-bromoacetophenone in a polar aprotic solvent like dimethylformamide (DMF). Add imidazole and a non-nucleophilic base such as potassium carbonate.
-
Reaction: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of a key azole-ketone intermediate.
This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various fungal strains.
Step-by-Step Methodology:
-
Prepare Fungal Inoculum: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Potato Dextrose Agar). Harvest the cells or spores and suspend them in sterile saline. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Drug Dilutions: Create a stock solution of the test compound in a suitable solvent like DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi, no drug) and a negative control (medium, no fungi).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine MIC: The MIC is the lowest drug concentration at which there is no visible growth of the fungus. This can be determined by visual inspection or by using a spectrophotometric plate reader.
References
-
Shaik, A. B., Yejella, R. P., & Shaik, S. (2022). Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents. PMC.[Link]
-
Yadav, P., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. Journal of Agricultural and Food Chemistry, 70(4), 1029–1036. [Link]
-
Raga, M. M., et al. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung, 42(5A), 691-4. [Link]
-
Richardson, K., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-5. [Link]
-
Asadi, S., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(19), 5946. [Link]
-
Akgul, O., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone Analogs
Introduction
In the persistent search for novel therapeutic agents, the structural scaffold of 2-phenyl-1-phenylethanone, a class of compounds also related to chalcones, has emerged as a promising starting point for the development of new antimicrobial and cytotoxic agents.[1] The presence of halogen substituents on the aromatic rings has been shown to significantly influence the biological activity of these molecules.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the parent compound 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone .
This document is intended for researchers, scientists, and drug development professionals. It will explore the causal relationships behind structural modifications and their impact on antifungal and cytotoxic activities, supported by established experimental protocols and data interpretation. While a comprehensive experimental dataset for a systematic series of analogs of this specific parent compound is not publicly available, this guide will synthesize findings from closely related structures to provide a predictive SAR framework.
The Core Scaffold and Rationale for Analog Development
The parent compound, this compound, possesses a diarylethanone core. The rationale for developing analogs of this scaffold is based on the hypothesis that systematic modification of the substitution patterns on both phenyl rings will modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets and, consequently, its therapeutic and toxicological profile.
General Synthetic Approach: Reduction of the Ketone
A primary route for generating analogs involves the reduction of the ethanone's carbonyl group to a hydroxyl group, yielding the corresponding 2-chloro-1-(2,4-dichlorophenyl)ethanol. This alcohol can then serve as a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol
This protocol describes a general method for the reduction of the ketone functionality.
Materials:
-
2,2',4'-trichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,2',4'-trichloroacetophenone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight molar excess relative to the ketone.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Biological Activity: A Predictive SAR Study
The following table presents a predictive structure-activity relationship for a series of hypothetical analogs of this compound. The predicted activities are based on established trends for similar halogenated aromatic compounds, where increased halogenation and specific substitution patterns can enhance antimicrobial potency, but may also increase cytotoxicity.[2][3]
| Compound ID | R1 (on 4-Chlorophenyl ring) | R2 (on 2,4-dichlorophenyl ring) | Predicted Antifungal Activity (MIC) | Predicted Cytotoxicity (IC₅₀) | Rationale for Prediction |
| Parent | 4-Cl | 2,4-di-Cl | Moderate | Moderate | The presence of three chlorine atoms confers a baseline level of activity. |
| Analog-1 | H | 2,4-di-Cl | Low | Low | Removal of the 4-chloro group is expected to decrease lipophilicity and reduce activity. |
| Analog-2 | 4-F | 2,4-di-Cl | Moderate-High | Moderate | Replacement of chlorine with fluorine may enhance binding to certain targets without significantly increasing cytotoxicity. |
| Analog-3 | 4-Br | 2,4-di-Cl | High | High | The larger, more lipophilic bromine atom is predicted to enhance membrane interaction and overall activity, potentially at the cost of increased toxicity. |
| Analog-4 | 4-Cl | H | Low | Low | Removal of the dichlorophenyl substitution pattern is expected to drastically reduce activity. |
| Analog-5 | 4-Cl | 2,4,6-tri-Cl | High | Very High | Increased chlorination is likely to enhance antifungal activity but also significantly increase cytotoxicity to mammalian cells.[4] |
| Analog-6 | 4-OCH₃ | 2,4-di-Cl | Low | Low-Moderate | The electron-donating methoxy group is generally associated with reduced antimicrobial activity in this class of compounds. |
| Analog-7 | 4-NO₂ | 2,4-di-Cl | High | High | The strong electron-withdrawing nitro group often enhances antimicrobial activity but can also contribute to cytotoxicity.[2] |
Potential Mechanisms of Action
The biological activity of these compounds is likely multi-faceted. Based on related structures like chalcones, potential mechanisms include:
-
Disruption of Fungal Cell Wall Integrity: Inhibition of key enzymes involved in cell wall biosynthesis, such as β-(1,3)-glucan synthase and chitin synthase.[1][5]
-
Enzyme Inhibition: Acting as inhibitors for various fungal enzymes crucial for metabolic pathways.[]
-
Induction of Apoptosis: In the context of cytotoxicity, these compounds may trigger programmed cell death in mammalian cancer cells.[7]
Caption: Potential antifungal mechanisms of action.
Experimental Protocols for Biological Evaluation
To validate the predicted SAR, a series of standardized in vitro assays are essential.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key metric for antifungal activity. The broth microdilution method is a widely accepted standard.[][8]
Protocol: Broth Microdilution MIC Assay
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (broth with solvent)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized fungal suspension.
-
Include a positive control (fungal suspension with a known antifungal) and a negative control (fungal suspension with solvent only).
-
Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible fungal growth, or by measuring the optical density using a microplate reader.[8]
Cytotoxicity Assay
Evaluating the toxicity of the compounds against mammalian cells is crucial to determine their therapeutic index. The LDH release assay is a common method for assessing cytotoxicity by measuring plasma membrane damage.[9][10]
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Triton X-100 (for positive control - maximum LDH release)
-
LDH assay kit
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
-
Include a positive control (cells treated with Triton X-100 to induce maximal cell lysis) and a negative control (untreated cells).
-
After incubation, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves the addition of a reaction mixture that measures the enzymatic activity of LDH.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Caption: Workflow for SAR study of novel compounds.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antimicrobial and potentially anticancer agents. The predictive SAR analysis presented in this guide, based on established principles from related compound classes, suggests that strategic manipulation of halogen substituents on the phenyl rings can significantly modulate biological activity. Specifically, the presence of electron-withdrawing groups is anticipated to enhance antifungal potency, though this may be accompanied by an increase in cytotoxicity.
The provided experimental protocols offer a robust framework for the synthesis and comprehensive biological evaluation of these analogs. Future work should focus on the systematic synthesis and testing of these compounds to validate and refine the predictive SAR model. Such studies will be instrumental in identifying lead candidates with an optimal balance of high efficacy and low toxicity, paving the way for the development of next-generation therapeutics.
References
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Patel, K., et al. (2014). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Retrieved from [Link]
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Karpińska, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Retrieved from [Link]
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Salehi, B., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Retrieved from [Link]
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(2025). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. ResearchGate. Retrieved from [Link]
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Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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(2025). Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. PMC. Retrieved from [Link]
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Bang, K. H., et al. (2000). Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde. PubMed. Retrieved from [Link]
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K-Sue, G.-C., et al. (2021). From Naturally-Sourced Protease Inhibitors to New Treatments for Fungal Infections. PMC. Retrieved from [Link]
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Nishimura, Y., et al. (2010). Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis. ASM Journals. Retrieved from [Link]
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Gupta, D., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. ResearchGate. Retrieved from [Link]
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(2025). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Elsevier. Retrieved from [Link]
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Li, X. C., et al. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC. Retrieved from [Link]
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Li, X. C., et al. (2007). Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues. PubMed. Retrieved from [Link]
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(2025). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Retrieved from [Link]
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Birle, R., et al. (2021). Synthesis, characterization and antimicrobial activity of 1,3,4-thiadiazole bearing 2-phenylacetominophenone derivatives. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. PMC. Retrieved from [Link]
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Valderrama, J. A., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Retrieved from [Link]
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Vasilache, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. Retrieved from [Link]
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(2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. PubMed. Retrieved from [Link]
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Asiri, A. M., et al. (2011). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. Retrieved from [Link]
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(2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Retrieved from [Link]
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(n.d.). (PDF) Synthesis and Antimicrobial Evaluation of. Amanote Research. Retrieved from [Link]
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Nawrocka, W., et al. (2013). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. NIH. Retrieved from [Link]
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Gordeev, M. F., et al. (1986). Synthesis and antimicrobial activity of a series of caespitin derivatives. PubMed. Retrieved from [Link]
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A Cost-Benefit Analysis of Synthetic Routes for 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Guide for Process Development
This guide provides an in-depth comparative analysis of the principal synthetic methodologies for producing 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a key chemical intermediate. As researchers and process chemists, the selection of a synthetic route is a critical decision point, balancing factors of yield, purity, cost, scalability, and environmental impact. This document moves beyond a simple recitation of protocols to dissect the underlying chemical principles and practical considerations of each pathway, empowering you to make an informed decision tailored to your specific laboratory or manufacturing objectives.
We will explore three classical and modern synthetic disconnections for this target molecule: the robust Friedel-Crafts acylation, the versatile Grignard reaction, and the modern palladium-catalyzed Suzuki cross-coupling. Each route will be evaluated on its merits and drawbacks, supported by detailed protocols and comparative data to guide your process development.
Retrosynthetic Analysis and Strategic Overview
The structure of this compound offers several logical bond disconnections for retrosynthesis. The most prominent is the C-C bond between the carbonyl carbon and the 2,4-dichlorophenyl ring, suggesting a Friedel-Crafts acylation. Alternatively, the C-C bond between the carbonyl and the methylene bridge points toward a Grignard-type synthesis. A third, more contemporary approach involves forming the same bond via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Route A: Friedel-Crafts Acylation
This is arguably the most direct and industrially favored approach for synthesizing aromatic ketones. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from an acyl chloride and a Lewis acid, attacks the electron-rich aromatic ring.
Causality Behind Experimental Choices
The choice of 1,3-dichlorobenzene as the aromatic substrate and 4-chlorophenylacetyl chloride as the acylating agent is dictated by the target structure. Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for this reaction due to its high activity and low cost. A key consideration is that the reaction requires a stoichiometric amount of AlCl₃. This is because the Lewis acid complexes with the carbonyl oxygen of the product ketone, deactivating the catalyst.[1] This complex must be hydrolyzed during the workup to liberate the final product.
Experimental Protocol
-
Setup: A flame-dried, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved). The system is maintained under an inert atmosphere (e.g., Nitrogen).
-
Charge Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of 1,3-dichlorobenzene, which serves as both reactant and solvent. The suspension is cooled to 0-5 °C in an ice bath.
-
Addition: 4-Chlorophenylacetyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by TLC or GC.
-
Workup: The reaction mixture is slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and dissolves the inorganic salts.
-
Extraction & Purification: The organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine. The solvent is removed under reduced pressure, and the excess 1,3-dichlorobenzene is removed by vacuum distillation. The crude product is then purified, typically by recrystallization or column chromatography.
Caption: Workflow for the Friedel-Crafts Acylation route.
Route B: Grignard-based Synthesis
The Grignard reaction is a cornerstone of C-C bond formation, relying on the nucleophilic character of an organomagnesium halide.[2] This route involves the reaction of a Grignard reagent derived from 4-chlorobenzyl chloride with an acyl chloride, 2,4-dichlorobenzoyl chloride.
Causality Behind Experimental Choices
This approach builds the molecule by connecting the methylene bridge to the carbonyl carbon. The primary challenge of any Grignard synthesis is the absolute requirement for anhydrous conditions.[3] Grignard reagents are potent bases and will be instantly quenched by any protic source, including trace water in glassware or solvents.[4] Diethyl ether or THF are standard solvents as they are aprotic and effectively solvate the Grignard reagent. The reaction is typically run in two distinct stages: formation of the Grignard reagent, followed by its reaction with the electrophile. Slow addition of the alkyl halide during reagent formation is crucial to minimize the primary side reaction: Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.[5]
Experimental Protocol
-
Grignard Reagent Preparation:
-
A flame-dried, three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator) are placed in the flask.[5]
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous ether is added dropwise. The reaction is initiated when bubbling and gentle reflux are observed. After addition, the mixture is refluxed for 30-60 minutes to ensure complete formation.
-
-
Reaction with Acyl Chloride:
-
The prepared Grignard solution is cooled to -10 to 0 °C.
-
A solution of 2,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous ether is added dropwise, maintaining the low temperature.
-
After addition, the mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow, dropwise addition of a cold, saturated aqueous ammonium chloride solution.
-
The product is extracted into diethyl ether. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Caption: Workflow for the Grignard-based synthesis.
Route C: Palladium-Catalyzed Suzuki Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds, typically between two aryl groups, using a palladium catalyst.[6][7] While less conventional for this specific target, a plausible adaptation could involve coupling an organoboron reagent (e.g., 2,4-dichlorophenylboronic acid) with a suitable α-halo ketone electrophile.
Causality Behind Experimental Choices
This route represents a modern approach to bond formation. The key components are the palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7] The main advantages of Suzuki couplings are their remarkably high functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts or Grignard reactions. However, this versatility comes at a significant cost, driven by the precious metal catalyst and often complex ligands and boronic acid reagents.
Experimental Protocol (Hypothetical)
-
Setup: A flask is charged with 2,4-dichlorophenylboronic acid (1.2 equivalents), an appropriate α-halo ketone such as 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent & Degassing: A solvent system (e.g., toluene/water or dioxane/water) is added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 8-24 hours under an inert atmosphere.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
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Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Technical Guide for Laboratory Professionals
Abstract
This document provides a comprehensive guide for the safe and compliant disposal of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a chlorinated aromatic ketone. The procedures outlined herein are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this guide aims to mitigate risks associated with the handling and disposal of this hazardous compound, ensuring the safety of laboratory personnel and environmental protection.
Introduction: Understanding the Hazard Profile
Presumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |
The presence of multiple chlorine atoms on the aromatic rings suggests that this compound is persistent in the environment and may be harmful to aquatic life. Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the irritant nature of chlorinated ketones, appropriate PPE is mandatory to prevent dermal and respiratory exposure.[3][4]
-
Hand Protection: Chemically resistant gloves are required. Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, select gloves made of Viton™ or a multi-layer laminate.[5] Nitrile gloves may be suitable for short-duration tasks with no direct contact, but are not recommended for extensive handling or in the event of a spill.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. To provide a higher level of protection from splashes, a face shield should be worn in conjunction with goggles.[6]
-
Skin and Body Protection: A buttoned lab coat is essential. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and organized response is critical to prevent the spread of contamination and exposure to personnel.[7][8]
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Use a spill kit containing an inert absorbent material, such as vermiculite or sand, to dike the spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others to do the same.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Provide emergency responders with as much information as possible about the spilled substance.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is considered hazardous waste.[9]
Waste Classification
Based on its chemical structure as a chlorinated aromatic compound, waste containing this compound is likely to fall under the following EPA hazardous waste codes:
-
F-Listed Wastes (Wastes from non-specific sources): If used as a solvent, it could fall under codes such as F001 or F002, which pertain to spent halogenated solvents.[10][11]
-
K-Listed Wastes (Wastes from specific sources): If it is a byproduct of a specific industrial process, it could be classified under a relevant K-code.[12]
-
U- or P-Listed Wastes (Discarded commercial chemical products): If the pure, unused chemical is being discarded, it may be classified as a U- or P-listed waste.[12]
Consult with your institution's EHS department to determine the precise waste codes for your specific waste stream.
Waste Collection and Storage
-
Containerization: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and EPA's guidelines.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
Approved Disposal Method: High-Temperature Incineration
The recommended and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][13]
Causality: High-temperature incineration (typically 800°C - 1500°C) is necessary to ensure the complete destruction of the chlorinated aromatic structure.[14][15] This process breaks the carbon-chlorine and carbon-carbon bonds, converting the organic material into less harmful components such as carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then typically removed from the flue gas by scrubbers. Incomplete combustion of chlorinated compounds at lower temperatures can lead to the formation of highly toxic and persistent byproducts, including dioxins and furans.[13] Therefore, utilizing a certified hazardous waste incineration facility with appropriate temperature controls and emission scrubbing technology is paramount.
Alternative Disposal Considerations (For Informational Purposes Only)
While high-temperature incineration is the preferred method, other technologies for the degradation of chlorinated aromatic compounds exist, though they are generally not suitable for bulk laboratory waste disposal:
-
Chemical Degradation: Methods such as reaction with Fenton's reagent (iron(II) and hydrogen peroxide) can oxidatively degrade chlorinated organic compounds. However, these reactions can be vigorous and may not be practical or safe for the routine disposal of laboratory-scale waste without specialized equipment and expertise.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Adherence to the guidelines outlined in this document, in conjunction with your institution's specific protocols and all applicable regulations, is essential. By understanding the hazards, utilizing appropriate personal protective equipment, responding effectively to spills, and ensuring compliant disposal through high-temperature incineration, you contribute to a safer research environment for yourself, your colleagues, and the community.
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- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: Ethanone, 1-(2,4-dichlorophenyl)-.
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- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
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- U.S. Environmental Protection Agency. (2017, March 28).
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- Workplace Safety in the Foodservice Industry. Emergency Procedures.
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A Researcher's Guide to the Safe Handling of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, handling protocols, and disposal methods, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
This compound is a chlorinated organic compound. While specific toxicological data for this exact molecule is not extensively published, the Safety Data Sheet (SDS) for structurally similar compounds provides critical hazard information. The primary hazards associated with this class of chemicals include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or powder.[1]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1]
Due to these potential hazards, a rigorous and well-defined safety protocol is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good protection against bases, oils, and many solvents.[2] For prolonged or high-exposure tasks, consider double-gloving or using thicker neoprene gloves which resist a broad range of chemicals.[2][3] Always inspect gloves for tears or punctures before use.[4] |
| Eyes/Face | Chemical safety goggles and a face shield | Due to the risk of serious eye damage, safety goggles that form a tight seal around the eyes are mandatory.[1][5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][6] |
| Body | A long-sleeved laboratory coat and, if necessary, a chemical-resistant apron or coveralls. | A standard lab coat provides a basic barrier.[6][7] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls, such as those made from Tychem®, are recommended.[3] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges and a P95 or P100 particulate filter. | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] The organic vapor cartridge will provide protection against any volatile components.[3][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol before starting any work.[6]
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.
-
Prepare your workspace in a certified chemical fume hood to minimize inhalation exposure.[5] Cover the work surface with absorbent, disposable bench paper.
-
-
Handling and Use:
-
When weighing the solid compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Handle the compound with care to avoid generating dust.[1]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5][9]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[1]
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's EH&S department.[10] Follow their specific procedures for waste pickup and disposal.
By adhering to these guidelines, you can ensure a safe and controlled environment for your research while minimizing risks to yourself, your colleagues, and the environment.
References
- How to Choose PPE for Chemical Work. (2025, October 23). Vertex AI Search.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Personal Protective Equipment. Environmental Health & Safety Services.
- Safety Data Sheet. (2025, September 2). MedchemExpress.com.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- SAFETY DATA SHEET. (2024, December 2). TCI Chemicals.
- Bonus Video 001 - PPE and Chemical Handling. (2020, August 21). YouTube.
- Safety Data Sheet. (2025, January 18). AA Blocks.
- Organic Solvents. 3M.
- Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. PubChem.
- SAFETY D
- Safety Data Sheet. (2025, December 30). MedchemExpress.com.
- Safety d
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hsa.ie [hsa.ie]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. aablocks.com [aablocks.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. youtube.com [youtube.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
